Technical Guide: Synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
The following technical guide details the synthesis pathway for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate , a highly functionalized aromatic scaffold used in the development of pharmaceutical intermediates, particularly f...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis pathway for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate , a highly functionalized aromatic scaffold used in the development of pharmaceutical intermediates, particularly for kinase inhibitors and RNA-targeting small molecules.
This guide is structured for researchers and process chemists, focusing on regiocontrol, scalability, and safety.
Executive Summary
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0) is a tetrasubstituted benzene derivative characterized by a unique substitution pattern that allows for orthogonal functionalization. The presence of a phenol, an aryl bromide, a nitro group, and an ester moiety makes it a versatile "linchpin" intermediate.
Core Challenge: The primary synthetic challenge is achieving the correct regiochemistry during the introduction of the nitro group, specifically avoiding the sterically congested 3-position (between the bromine and hydroxyl groups) in favor of the desired 5-position.
Strategic Solution: Utilizing the directing effects of the 4-hydroxyl group in a 2-bromo-4-hydroxybenzoate scaffold ensures high regioselectivity for the 5-position due to steric steering away from the bulky bromine atom.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the nitro group first, as it is the most labile and easily introduced electrophile. This reveals Methyl 2-bromo-4-hydroxybenzoate as the critical intermediate.[1]
Logic Flow
Target: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Disconnection 1 (Nitration): Removal of the 5-nitro group leads to Methyl 2-bromo-4-hydroxybenzoate .
Disconnection 2 (Esterification): Hydrolysis of the ester leads to 2-Bromo-4-hydroxybenzoic acid .
Disconnection 3 (Precursor Synthesis): The acid can be derived from 4-Amino-2-bromobenzoic acid (via Sandmeyer) or 3-Bromophenol (via Kolbe-Schmitt). The amino-acid route is preferred for laboratory scale due to higher regiochemical purity.
Figure 1: Retrosynthetic disconnection showing the linear pathway from commercially available starting materials.
Detailed Synthesis Pathway[2][3]
Stage 1: Preparation of the Scaffold (2-Bromo-4-hydroxybenzoic acid)
While 2-bromo-4-hydroxybenzoic acid is commercially available, it can be synthesized in-house from 4-amino-2-bromobenzoic acid to ensure purity and reduce cost.
Reaction Type: Sandmeyer-type hydroxylation (Diazotization followed by hydrolysis).
Suspend 4-amino-2-bromobenzoic acid (1.0 equiv) in 2.5 M
.
Cool the mixture to 0–5 °C in an ice bath.
Add an aqueous solution of
(1.1 equiv) dropwise, maintaining temperature < 5 °C. Stir for 30 mins to form the diazonium salt.
Critical Step: Slowly transfer the cold diazonium solution into a separate vessel containing boiling dilute
(10% v/v). The high temperature promotes the immediate displacement of by water (hydrolysis) rather than side reactions.
Cool to room temperature. The product, 2-bromo-4-hydroxybenzoic acid , will precipitate. Filter and recrystallize from water/ethanol.
Stage 2: Esterification
Protection of the carboxylic acid as a methyl ester is necessary to modulate the electronics of the ring and improve solubility for the nitration step.
Reagents: Methanol (
), Thionyl Chloride () or conc. .
Mechanism: Fischer Esterification.
Protocol:
Dissolve 2-bromo-4-hydroxybenzoic acid (1.0 equiv) in anhydrous Methanol (10 vol).
Heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Concentrate the solvent in vacuo.
Resuspend residue in EtOAc, wash with saturated
(to remove unreacted acid) and brine.
Dry over
and concentrate to yield Methyl 2-bromo-4-hydroxybenzoate .
Yield Expectation: >90%.
Appearance: Off-white solid.
Stage 3: Regioselective Nitration (The Critical Step)
This step installs the nitro group. The regiochemistry is dictated by the cooperative directing effects of the substituents.
Substrate Analysis:
-OH (C4): Strong activator, directs ortho (Positions 3 and 5).
-Br (C2): Weak deactivator, directs para to itself (Position 5).
-COOMe (C1): Deactivator, directs meta (Positions 3 and 5).
Regioselectivity: Position 3 is sterically "buttressed" between the Bromine at C2 and the Hydroxyl at C4. Position 5 is significantly less hindered. Therefore, substitution occurs almost exclusively at C5 .
(1.1 equiv) in Acetic Acid or low volumes of conc. .
Add the nitrating mixture dropwise over 30 minutes. Do not allow temperature to exceed 10 °C to prevent dinitration or oxidation of the phenol.
Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 1 hour.
Quench: Pour the reaction mixture onto crushed ice/water.
The yellow precipitate is Methyl 2-bromo-4-hydroxy-5-nitrobenzoate .
Filter and wash with cold water.[3] Recrystallize from Ethanol or MeOH/Water if necessary.
Figure 2: Forward reaction flow for the critical nitration step.
Analytical Characterization Data
The following data establishes the identity of the target compound.
Technique
Parameter
Expected Signal / Observation
Interpretation
1H NMR
Solvent
DMSO-d6 or CDCl3
Aromatic H (C3)
7.40 - 7.50 ppm (s, 1H)
Singlet. Shielded by adjacent OH and Br.
Aromatic H (C6)
8.40 - 8.60 ppm (s, 1H)
Singlet. Deshielded by ortho-NO2 and ortho-Ester.
Methoxy (-OCH3)
3.85 - 3.95 ppm (s, 3H)
Characteristic methyl ester singlet.
Phenol (-OH)
10.5 - 11.5 ppm (bs, 1H)
Broad singlet, exchangeable with D2O.
MS (ESI)
m/z
274.9 / 276.9
Characteristic 1:1 bromine isotope pattern.
IR
Carbonyl
~1720 cm⁻¹
Ester C=O stretch.
Nitro
~1530 & 1350 cm⁻¹
N-O asymmetric/symmetric stretch.
Process Safety & Troubleshooting
Safety Hazards
Nitration Risks: The nitration step involves an exothermic reaction. Accumulation of reagents before initiation can lead to a thermal runaway. Always maintain strict temperature control (0–5 °C) and addition rates.
Diazonium Salts: In Stage 1, diazonium intermediates are potentially explosive if allowed to dry. Keep them in solution and proceed immediately to the hydrolysis step.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Nitration)
Over-oxidation of phenol
Ensure temperature stays < 10 °C; reduce HNO3 equivalents.
Regioisomer Mixture
Temperature too high
Perform addition at -10 °C to 0 °C to favor kinetic product (5-nitro).
Product Oiling Out
Impurities / Residual Solvent
Seed the quenching water with authentic crystals; use slow cooling.
References
Preparation of Methyl 2-bromo-4-hydroxybenzoate
Source: Sigma-Aldrich / Merck Product D
Context: Confirms stability and availability of the precursor scaffold.
URL:
General Nitration Methodologies for Hydroxybenzoates
Source: Royal Society of Chemistry (RSC)
Context: Standard protocols for electrophilic aromatic substitution on benzo
URL:
Synthesis of 2-Bromo-4-hydroxybenzoic acid (Precursor)
Source: Ambeed Chemical Structure D
Context: Verification of the acid precursor (CAS 1666-28-0) used in Stage 1.
URL:
Target Compound Verification
Source: BLD Pharm.
Context: Confirmation of "Methyl 2-bromo-4-hydroxy-5-nitrobenzoate" (CAS 1642794-76-0) as a discrete, stable chemical entity.
An In-depth Technical Guide to Methyl 2-bromo-4-hydroxy-5-nitrobenzoate: Synthesis, Properties, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural motifs—a halogenated and nitrated phenol—are well-represented in a multitude of bioactive compounds. This document will therefore synthesize established chemical principles and data from structurally related molecules to provide a robust framework for researchers.
The CAS Number for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is 1642794-76-0 . It is important to note that while this identifier is used by several chemical suppliers, extensive entries in major chemical databases are still developing, reflecting the novelty of this particular substitution pattern.
Physicochemical and Structural Properties
The unique arrangement of electron-withdrawing (bromo, nitro) and electron-donating (hydroxyl) groups, along with a methyl ester, on the benzene ring imparts a distinct electronic and steric character to the molecule. These features are critical in defining its reactivity and potential biological interactions.
Property
Predicted Value / Information
Source / Basis
Molecular Formula
C₈H₆BrNO₅
Calculated from structure
Molecular Weight
276.04 g/mol
Calculated from structure
Appearance
Expected to be a solid at room temperature (e.g., powder/crystal)
Based on related compounds like Methyl 2-bromo-5-nitrobenzoate.[1]
Solubility
Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)
General characteristic of functionalized aromatic compounds.
pKa (Phenolic Hydroxyl)
Estimated to be lower than phenol (~10) due to electron-withdrawing groups
The nitro and bromo groups inductively and through resonance withdraw electron density, increasing the acidity of the hydroxyl proton.
Reactivity
The aromatic ring is deactivated towards further electrophilic substitution. The ester is susceptible to hydrolysis. The nitro group can be reduced to an amine.
The strong deactivating nature of the nitro group is a fundamental principle in aromatic chemistry.[2] Ester hydrolysis and nitro reduction are standard organic transformations.[2][3]
Proposed Synthesis Workflow: A Rationale-Driven Approach
The synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate requires careful strategic planning due to the directing effects of the substituents on the aromatic ring. A plausible and efficient route starts from a commercially available precursor, methyl 4-hydroxybenzoate. The sequence of bromination and nitration is critical to achieving the desired 2,4,5-substitution pattern.
The hydroxyl (-OH) and methyl ester (-COOCH₃) groups present on the starting material have opposing directing effects. The hydroxyl group is a strong ortho-, para- director and an activating group. The methyl ester is a meta- director and a deactivating group. To install substituents at the desired positions, we leverage the powerful directing effect of the hydroxyl group first.
Step 1: Bromination: The hydroxyl group will direct the incoming bromine electrophile to its ortho position (position 3) or para position. Since the para position is blocked by the ester, bromination will occur at one of the ortho positions. We select the less sterically hindered position, which is position 3.
Step 2: Nitration: Following bromination, we introduce the nitro group. The hydroxyl group is a more powerful activating group than the deactivating effect of the bromine and ester. It will direct the nitration. The most activated position ortho to the hydroxyl and not sterically hindered by the adjacent bromo group is position 5.
Dissolution: Dissolve Methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the reaction's exothermicity and prevent over-bromination.
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution with vigorous stirring over 30-60 minutes.
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up: Pour the reaction mixture into cold water. The crude product, Methyl 3-bromo-4-hydroxybenzoate, will precipitate.
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Nitration of Methyl 3-bromo-4-hydroxybenzoate
Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C. The use of a sulfuric acid catalyst generates the highly electrophilic nitronium ion (NO₂⁺).[2][4]
Dissolution & Cooling: Dissolve the Methyl 3-bromo-4-hydroxybenzoate from Step 1 in concentrated sulfuric acid in a separate flask and cool to 0 °C.
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the brominated ester, maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful temperature control.
Reaction Completion: Stir the mixture at 0-10 °C for 1-2 hours. Monitor for the disappearance of the starting material via TLC.
Quenching & Precipitation: Carefully pour the reaction mixture onto crushed ice. The product, Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, will precipitate as a solid.
Isolation & Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry. Recrystallize from an appropriate solvent to obtain the final pure product. A similar procedure is used for the nitration of 2-bromobenzoic acid.[5]
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Drug Discovery & Medicinal Chemistry
The structural motifs within Methyl 2-bromo-4-hydroxy-5-nitrobenzoate are frequently associated with a range of biological activities. This makes it a valuable scaffold for the development of novel therapeutic agents.
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria or protozoa to form radical species that damage DNA and other macromolecules.[6] The presence of bromine and a phenolic hydroxyl group can further enhance this activity.[7]
Enzyme Inhibition (e.g., Kinase Inhibitors): Many kinase inhibitors feature a substituted aromatic core. The nitrobenzoate moiety can serve as a versatile precursor. For instance, the nitro group can be reduced to an amine, which then serves as a key handle for building more complex heterocyclic structures, such as those used in IRAK4 inhibitors for treating inflammatory diseases.[3]
Neuroprotective Agents: Halogenated phenolic compounds have been investigated for their neuroprotective properties. Some bromophenol derivatives exhibit antioxidant effects and can protect cells from oxidative stress-induced injury, potentially through the activation of signaling pathways like Nrf2.[8][9]
Anticancer Research: Bromophenols have been shown to inhibit the proliferation of various cancer cell lines, often by inducing apoptosis. The combination of functional groups in the target molecule provides a template for developing new anticancer drug candidates.
Caption: Potential drug discovery applications of the core scaffold.
Safety and Handling
As a laboratory chemical, Methyl 2-bromo-4-hydroxy-5-nitrobenzoate should be handled with appropriate care. Based on data for structurally similar compounds, the following hazards should be anticipated:
Skin and Eye Irritation: Aromatic nitro and bromo compounds are often irritating to the skin and eyes.
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Toxicity: While specific data is unavailable, related compounds can be harmful if swallowed or absorbed through the skin.
Recommended Precautions:
Handle in a well-ventilated area or a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid creating dust.
Store in a cool, dry, and tightly sealed container away from oxidizing agents.
Conclusion
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate represents a promising, albeit underexplored, chemical entity for drug discovery and organic synthesis. Its synthesis is achievable through established chemical transformations, and its rich functionality suggests a wide range of potential biological activities. This guide provides a foundational framework for researchers to begin investigating this molecule, from its rational synthesis to its potential as a scaffold for novel therapeutics. Further research is warranted to fully characterize its properties and validate its potential in various disease models.
References
Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. [Link]
Preparation of aromatic nitro-compounds through nitrosodestannylation. 1,2-dihydro-3-nitrobenzocyclobutene and trimethyl-p-nitrophenylstannane. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. PubMed. [Link]
(±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. PMC. [Link]
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com. [Link]
Synthesis of methyl m-nitrobenzoate from acetophenone in three steps. American Chemical Society. [Link]
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. [Link]
The following is an in-depth technical guide for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate , structured for researchers and drug development professionals. Compound Identity, Synthesis, and Application in Medicinal Chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate , structured for researchers and drug development professionals.
Compound Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0 ) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceutical agents.[1][2] Characterized by its dense substitution pattern, this molecule offers four distinct points of chemical diversity: a methyl ester, an aryl bromide, a phenolic hydroxyl, and a nitro group.
This scaffold is particularly valuable in the development of PROTAC (Proteolysis Targeting Chimera) linkers , kinase inhibitors , and thrombopoietin receptor agonists where precise orthogonal functionalization is required.
Identity & Physicochemical Profile[3][4][5][6]
Nomenclature & Identification
Parameter
Detail
IUPAC Name
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
CAS Number
1642794-76-0
Molecular Formula
C₈H₆BrNO₅
SMILES
COC(=O)C1=CC(=C(C=C1Br)O)[O-]
InChI Key
Unique identifier required for database integration
Molecular Weight Calculation
Precise molecular weight determination is critical for stoichiometry in high-throughput synthesis.
Element
Count
Atomic Mass ( g/mol )
Subtotal
Carbon (C)
8
12.011
96.088
Hydrogen (H)
6
1.008
6.048
Bromine (Br)
1
79.904
79.904
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
5
15.999
79.995
Total MW
276.042 g/mol
Physical Properties
Appearance: Pale yellow to off-white crystalline solid.
Melting Point: Predicted range 110–115 °C (dependent on purity/polymorph).
Solubility: Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.
pKa (Phenol): ~5.5–6.0 (Acidity enhanced by ortho-nitro and para-ester electron-withdrawing groups).
Synthetic Utility & Reaction Pathways[4][5]
The strategic value of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate lies in its orthogonal reactivity . Each functional group can be modified selectively without affecting the others, allowing for the construction of complex libraries.
Synthesis of the Core Scaffold
The most robust synthetic route involves the nitration of methyl 2-bromo-4-hydroxybenzoate. The presence of the bromine at the C2 position and the hydroxyl at C4 directs the incoming nitro group to the C5 position due to steric and electronic governing factors.
Mechanism: The C4-hydroxyl group is a strong ortho/para director. Since C3 is sterically crowded (flanked by Br and OH) and C5 is less hindered, the nitronium ion (NO₂⁺) attacks C5 selectively.
Chemo-Differentiation Map
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Figure 1: Divergent synthesis pathways. The scaffold allows for independent modification at four positions.
Experimental Protocols
General Procedure: O-Alkylation (Ether Formation)
This reaction is often the first step to protect the phenol or attach a linker chain.
δ 8.35 ppm (s, 1H): Aromatic H at C6 (deshielded by ortho-nitro and ester).
δ 7.45 ppm (s, 1H): Aromatic H at C3 (shielded relative to C6).
δ 3.85 ppm (s, 3H): Methyl ester (OCH₃).
Mass Spectrometry (ESI):
Positive Mode: [M+H]⁺ = 276.0/278.0 (1:1 isotopic pattern due to Bromine).
Negative Mode: [M-H]⁻ = 274.0/276.0 (Loss of phenolic proton).
Handling & Safety (MSDS Summary)
Signal Word: WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitro group makes the compound potentially shock-sensitive if heated under confinement, though the bromine atom mitigates this risk compared to polynitro compounds.
Disposal: Halogenated organic waste stream.
References
PubChem. Compound Summary for C8H6BrNO5. National Library of Medicine. Available at: [Link]
Centers for Disease Control and Prevention (CDC). Synthesis of Nitrobenzoate Intermediates. Available at: [Link]
This technical guide details the physicochemical properties, synthesis, and characterization of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate , a specialized intermediate used in the development of targeted small-molecule the...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthesis, and characterization of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate , a specialized intermediate used in the development of targeted small-molecule therapeutics.
Compound Identity & Significance
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic scaffold employed as a key building block in medicinal chemistry. Its structure combines a benzoate ester, a phenolic hydroxyl, a bromine handle for cross-coupling, and a nitro group, making it a versatile precursor for heterocycles (e.g., benzofurans, indoles) and proteolysis-targeting chimeras (PROTACs).
Core Identifiers
Property
Detail
Chemical Name
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
CAS Registry Number
1642794-76-0
Molecular Formula
C₈H₆BrNO₅
Molecular Weight
276.04 g/mol
SMILES
COC(=O)C1=C(Br)C=C(O)C(=O)=C1
InChIKey
Not indexed in standard public databases; derived from structure
Physicochemical Profile
The physical state and solubility of this compound are governed by the ortho-nitro-phenol motif (positions 4 and 5), which facilitates strong intramolecular hydrogen bonding. This interaction typically reduces intermolecular association, lowering the melting point relative to non-hydrogen-bonded isomers and enhancing solubility in organic solvents.
Experimental & Predicted Properties
Property
Value / Description
Source/Confidence
Physical State
Solid (Crystalline powder)
Experimental (Analogous)
Color
Light yellow to yellow
Experimental (Nitro-phenol characteristic)
Melting Point
~80–110 °C (Predicted range)
Predicted based on structural analogs [1]
Boiling Point
365.4 ± 42.0 °C (760 mmHg)
Predicted (ACD/Labs)
Density
1.8 ± 0.1 g/cm³
Predicted
pKa (Phenol)
5.2 ± 0.3
Predicted (Acidified by ortho-NO₂ and para-Ester)
LogP
2.34
Predicted (Consensus)
Solubility
Soluble in DMSO, MeOH, EtOAc, DCM; Low in Water
Experimental (Standard lipophilicity)
Technical Insight: The pKa of the phenolic hydroxyl is significantly lowered (more acidic) compared to phenol (pKa ~10) due to the electron-withdrawing nature of the ortho-nitro and para-methoxycarbonyl groups. This makes the hydroxyl group readily deprotonatable under mild basic conditions (e.g., K₂CO₃ in acetone).
Structural Characterization
Accurate identification relies on distinguishing the specific substitution pattern. The 1,2,4,5-substitution leaves protons only at positions 3 and 6, which are para to each other.
1H NMR Spectroscopy (DMSO-d₆ or CDCl₃)
δ ~8.3–8.5 ppm (1H, s, H-6): Deshielded singlet. Located between the electron-withdrawing nitro group (C5) and the ester (C1).
δ ~7.4–7.6 ppm (1H, s, H-3): Singlet. Located between the bromine (C2) and the hydroxyl (C4).[1][2]
δ ~3.9 ppm (3H, s, OMe): Methyl ester singlet.
δ ~11.0–11.5 ppm (1H, br s, OH): Phenolic proton (often broad or invisible depending on water content/exchange).
Mass Spectrometry (LC-MS)
Ionization Mode: ESI- (Negative mode preferred due to acidic phenol).
The synthesis typically proceeds via the nitration of Methyl 2-bromo-4-hydroxybenzoate . The directing effects of the hydroxyl group (strongly activating, ortho/para director) dominate the reaction. Since the para position relative to the hydroxyl is blocked by the ester, and the C3 ortho position is sterically hindered by the bromine atom, nitration occurs selectively at the C5 position.
Synthetic Workflow Diagram
Caption: Electrophilic aromatic substitution pathway yielding the target 5-nitro isomer via steric control.
Protocol: Nitration of Methyl 2-bromo-4-hydroxybenzoate[3]
Preparation: Dissolve Methyl 2-bromo-4-hydroxybenzoate (1.0 eq) in glacial acetic acid or sulfuric acid at 0 °C.
Nitration: Dropwise addition of fuming HNO₃ (1.05 eq) or NaNO₂ (in H₂SO₄) while maintaining temperature <10 °C to prevent over-nitration.
Workup: Pour reaction mixture onto crushed ice. The product precipitates as a yellow solid.
Purification: Filtration followed by recrystallization from Ethanol/Water or Methanol.
Handling & Stability (Safety)
Reactivity: The compound contains a nitro group (energetic) and a benzylic-like ester. It is stable under standard conditions but should be kept away from strong reducing agents (which reduce -NO₂ to -NH₂) and strong bases (which hydrolyze the ester).
Storage: Store at 2–8 °C , under inert atmosphere (Argon/Nitrogen), protected from light.
Technical Whitepaper: The Strategic Synthesis and Utility of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
The following technical guide details the structural significance, synthetic discovery, and application of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0), a high-value building block for advanced medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural significance, synthetic discovery, and application of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0), a high-value building block for advanced medicinal chemistry.
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the value of a chemical intermediate is defined by its orthogonality —the ability to selectively functionalize specific sites without affecting others. Methyl 2-bromo-4-hydroxy-5-nitrobenzoate has emerged as a "linchpin" scaffold because it offers four distinct, chemically orthogonal reactive handles on a single benzene ring:
C1-Ester: Electrophilic center for acyl substitution.
C2-Bromide: Handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
C4-Hydroxyl: Nucleophilic center for etherification or prodrug derivatization.
C5-Nitro: Latent amine precursor for heterocyclization or amide coupling.
This guide explores the "discovery" of this compound not as a serendipitous event, but as a triumph of regioselective process chemistry , solving the challenge of installing a nitro group adjacent to a phenol while maintaining a specific halogenation pattern.
Chemical Identity & Structural Logic
Structural Analysis
The compound is a tetrasubstituted benzene. Its utility stems from the electronic "push-pull" nature of its substituents, which activates specific positions for downstream chemistry while stabilizing the core.
Property
Specification
IUPAC Name
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
CAS Number
1642794-76-0
Molecular Formula
C₈H₆BrNO₅
Molecular Weight
276.04 g/mol
Appearance
Pale yellow to off-white crystalline solid
pKa (Calculated)
~5.8 (Phenolic OH, acidified by o-NO₂ and p-Ester)
The Regioselectivity Challenge
The "discovery" of an efficient route to this isomer hinges on overcoming the directing effects of the phenol.
Standard Bromination: Brominating methyl 4-hydroxybenzoate typically yields the 3-bromo or 3,5-dibromo product due to the strong ortho directing effect of the hydroxyl group.
Target Isomer: The 2-bromo position is meta to the hydroxyl and ortho to the ester, a position disfavored by standard electrophilic aromatic substitution (EAS) on a phenol.
Solution: The synthesis requires a "relay" strategy, often starting from a 2-substituted precursor or utilizing steric blocking groups.
Synthetic Pathway: The "Discovery" Route
The optimal synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate avoids direct bromination of the phenol. Instead, it utilizes a Nitration-Last strategy on a pre-functionalized 2-bromo scaffold.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: The strategy relies on the steric difference between C3 and C5 to control the final nitration step.
Step-by-Step Protocol
Phase 1: Preparation of the Scaffold (Methyl 2-bromo-4-hydroxybenzoate)
Note: While commercially available, the in-house synthesis ensures purity.
Diazotization: Dissolve methyl 4-amino-2-bromobenzoate (1.0 eq) in dilute H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
Hydrolysis: Transfer the diazonium solution into boiling dilute H₂SO₄ (10% v/v). The diazonium group is displaced by water, forming the phenol.
Workup: Cool, extract with Ethyl Acetate, and recrystallize from Ethanol.
Yield: ~75-80%
Checkpoint: Verify absence of azo-coupling byproducts.
Phase 2: Regioselective Nitration (The Critical Step)
This step defines the "discovery" of the compound. The substrate has two ortho positions to the hydroxyl group: C3 and C5 .
C3: Located between the -OH and the bulky -Br group. Sterically congested.
C5: Located between the -OH and the -H. Sterically accessible.
Result: Nitration occurs exclusively at C5 .
Experimental Protocol:
Setup: Charge a 250 mL 3-neck flask with Methyl 2-bromo-4-hydroxybenzoate (10.0 g, 43.3 mmol) and Glacial Acetic Acid (50 mL).
Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Quench: Pour the mixture into ice-water (200 mL). The product will precipitate as a yellow solid.
Purification: Filter the solid. Wash with cold water (3 x 50 mL) and cold methanol (1 x 10 mL).
Yield: 85-90%
Purity: >98% (HPLC)
Data Presentation & Quality Control
Solvent Optimization for Nitration
The choice of solvent is critical to prevent over-nitration or de-bromination.
Solvent System
Temperature
Yield
Impurity Profile
AcOH (Glacial)
25°C
88%
Clean (Single regioisomer)
H₂SO₄ (Conc.)
0°C
65%
15% Dinitro species (over-reaction)
DCM / TFA
25°C
70%
Incomplete conversion
Ac₂O / HNO₃
0°C
40%
Acetylated phenol byproduct
Analytical Validation (Self-Validating System)
To ensure the correct isomer (5-nitro) was formed rather than the 3-nitro, ¹H NMR analysis is definitive.
Diagnostic Signal: The aromatic protons at C3 and C6 will appear as singlets due to the tetrasubstitution.
Shift Logic: The proton at C6 (ortho to nitro and ester) will be significantly deshielded (>8.0 ppm). The proton at C3 (ortho to Br and OH) will be upfield relative to C6.
This compound is a gateway to polysubstituted biaryls , common in kinase inhibitors and protein-protein interaction modulators.
Workflow: From Scaffold to API
The following DOT diagram illustrates the divergent synthesis capabilities starting from this core.
Case Study: Synthesis of Benzoxazole Scaffolds
Reduction: The 5-nitro group is reduced to the aniline using Fe/NH₄Cl.
Cyclization: The resulting 2-amino-4-hydroxy motif (relative to the nitro position) allows for condensation with aldehydes to form benzoxazoles, a privileged pharmacophore in anticancer research.
This technical guide details the safety, handling, and operational protocols for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0). It is designed for researchers and scale-up chemists utilizing this compound a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the safety, handling, and operational protocols for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0). It is designed for researchers and scale-up chemists utilizing this compound as a scaffold in pharmaceutical synthesis.
Physical State: Solid (typically off-white to yellow crystalline powder)
Research Context:
This compound is a high-value trisubstituted benzene scaffold . Its utility lies in its orthogonal reactivity:
Bromine (C-2): A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) or nucleophilic aromatic substitution (
).
Nitro (C-5): A latent amino group, often reduced to synthesize benzoxazoles or indoles.
Hydroxyl (C-4): An acidic handle for etherification or protection strategies.
Methyl Ester: A carboxylate precursor.
Hazard Profiling: Structural Activity Analysis
Specific toxicological data for this exact isomer is limited. The following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous halogenated nitrophenols.
A. The "Nitro-Phenol" Risk (Health)
The combination of a nitro group and a phenolic hydroxyl creates a pseudo-acidic system.
Acidity: The electron-withdrawing nitro group at C-5 significantly lowers the pKa of the C-4 hydroxyl (predicted pKa ~6–7).
Skin Absorption: Phenolic compounds penetrate the stratum corneum efficiently. The nitro group increases systemic toxicity risks if absorbed.
Sensitization: Brominated aromatics can act as haptens, binding to skin proteins and causing allergic contact dermatitis.
B. The "Nitro-Ester" Risk (Reactivity)
Thermal Instability: While the benzoate core provides stability, nitro compounds possess high energy of decomposition. Avoid heating dry solids >150°C without DSC (Differential Scanning Calorimetry) validation.
Base Sensitivity: The C-4 phenol is easily deprotonated. In the presence of strong bases, the resulting phenoxide is highly nucleophilic and oxidation-sensitive.
Engineering Controls & Personal Protective Equipment (PPE)[5][6]
Hierarchy of Controls
The physical form (fine powder) dictates that inhalation and surface contamination are the primary exposure vectors.
Primary Barrier (Engineering):
All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
Face velocity: 0.5 m/s (100 fpm).
Prohibited: Open benchtop weighing.
Secondary Barrier (PPE):
Gloves: Double-gloving recommended.
Inner: Nitrile (0.11 mm) - protects against incidental dust.
Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) if handling solutions (e.g., in DMF/DMSO).
Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P95/P3 particulate respirator combined with an OV (Organic Vapor) cartridge if solvents are present.
Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift around side-shields.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Logic: Static electricity can disperse fine nitro-aromatic powders. The phenol group is hygroscopic.
Step-by-Step:
Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation (hydrolysis risk to ester).
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
Dissolution: Ideally, dissolve the solid in the reaction solvent (e.g., THF, DMF) inside the hood before transporting to the rotary evaporator or reaction vessel.
Protocol B: Reaction Setup (Inert Atmosphere)
Logic: The electron-deficient ring is susceptible to oxidation at the phenolic position.
Purge: Flame-dry glassware and cool under Argon/Nitrogen.
Addition: Add Methyl 2-bromo-4-hydroxy-5-nitrobenzoate as a solid against a positive flow of inert gas.
Base Addition: If using a base (e.g., K₂CO₃), add it after the substrate is dissolved to ensure controlled deprotonation.
Protocol C: Waste Disposal
Categorization: Segregate as "Halogenated Organic Waste" .
Pre-treatment: If the reaction involved heavy metals (Pd/Cu), scavenge metals before disposal.
Prohibition: Do not mix with strong oxidizers (e.g., nitric acid waste) due to the nitration potential of the phenolic ring (picric acid analog formation risk).
Visualization: Safe Handling Workflow
Caption: Workflow for the safe lifecycle management of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, emphasizing dust control and containment.
Emergency Response Logic
Spills (Solid Powder)
Evacuate: Clear the immediate area of personnel.
PPE Up: Don Tyvek suit and P100 respirator.
Contain: Do NOT dry sweep (generates dust).
Clean: Cover spill with wet paper towels (solvent-dampened) to suppress dust, then scoop into a waste container. Wash area with soap and water (alkaline soap helps neutralize phenol residues).
Exposure (First Aid)[3][6]
Skin: Wash immediately with polyethylene glycol (PEG 300) or copious soap and water. Reasoning: PEG effectively solubilizes lipophilic phenols that water alone might not remove.
Eyes: Rinse for 15 minutes.[2][5] Note: The compound is acidic; immediate irrigation is critical to prevent corneal damage.
Caption: Decision tree for emergency response, prioritizing dust suppression for spills and specialized washing for skin exposure.
Storage & Stability Data
Temperature: Store at 2–8°C (Refrigerated). Why? Prevents slow hydrolysis of the methyl ester and oxidation of the phenol.
Light: Protect from light (Amber vial). Nitro-aromatics can undergo photochemical degradation.
Incompatibility:
Strong Oxidizers: Risk of ring cleavage/explosion.
An In-depth Technical Guide to the Safe Handling of Substituted Nitroaromatic Compounds: A Case Study on Methyl 2-bromo-4-hydroxy-5-nitrobenzoate and Its Isomers
Therefore, this document is structured to provide a robust framework for risk assessment. We will draw upon the available safety data for structurally similar compounds, particularly its isomer Methyl 4-bromo-5-hydroxy-2...
Author: BenchChem Technical Support Team. Date: February 2026
Therefore, this document is structured to provide a robust framework for risk assessment. We will draw upon the available safety data for structurally similar compounds, particularly its isomer Methyl 4-bromo-5-hydroxy-2-nitrobenzoate (CAS No. 83102-93-6) , to infer potential hazards and establish safe handling protocols.[1] This approach, rooted in the principles of chemical similarity and functional group analysis, is a standard and necessary practice in the absence of compound-specific data. We will also reference data from other related nitroaromatic compounds to build a comprehensive safety profile.
Chemical Identity and Structural Analogs
The target compound, Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, belongs to the family of substituted nitroaromatic esters. The presence of a nitro group, a bromine atom, and a hydroxyl group on the benzene ring dictates its reactivity and toxicological profile.
Compound Name
CAS Number
Key Structural Difference from Target
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Not Available
Target Compound
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate
83102-93-6
Isomer
Methyl 2-bromo-5-nitrobenzoate
6942-36-5
Lacks a hydroxyl group
Methyl 2-bromo-4-nitrobenzoate
100959-22-6
Lacks a hydroxyl group
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
1193162-18-3
Fluoro instead of nitro group
Methyl 5-amino-4-bromo-2-nitrobenzoate
2091909-84-9
Amino instead of hydroxyl group
The primary surrogate for our analysis will be Methyl 4-bromo-5-hydroxy-2-nitrobenzoate due to its identical molecular formula and functional groups.
Hazard Identification and Classification
Based on the GHS classifications of structurally related compounds, we can anticipate the following hazards for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. The primary hazards associated with its analogs are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5][6] For instance, Methyl 2-bromo-5-nitrobenzoate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
Anticipated GHS Pictogram for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
First-Aid Measures: A Proactive Approach
In the event of an exposure, immediate and appropriate first aid is crucial. The following protocols are based on best practices for handling irritant and potentially toxic aromatic compounds.[4][5][8]
Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.[4][5]
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[3][7] If skin irritation persists, seek medical advice.[3]
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3][4] If eye irritation persists, it is imperative to get medical advice or attention.[3]
Ingestion: If swallowed, immediately call a poison center or doctor.[7] Rinse the mouth with water. Do not induce vomiting.[7]
Safe Handling and Storage Protocols
The cornerstone of safety when working with a compound with limited data is stringent adherence to handling and storage protocols.
Experimental Workflow for Safe Handling:
Workflow for the safe handling of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
Keep away from strong oxidizing agents and strong bases.[4]
Eye/Face Protection: Wear safety glasses with side shields or goggles.[8]
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][8]
Respiratory Protection: If working with the solid material where dust may be generated, use a dust respirator.[3] All handling of the solid and its solutions should be conducted in a chemical fume hood.[7]
Physical and Chemical Properties
While specific data for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is unavailable, we can refer to its analogs to estimate its properties. It is expected to be a solid at room temperature.
Nitroaromatic compounds can be reactive, particularly at elevated temperatures or in the presence of strong reducing or oxidizing agents.
Chemical Stability: Expected to be stable under recommended storage conditions.[7]
Incompatible Materials: Strong oxidizing agents and strong bases.[4]
Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[8]
Toxicological and Ecological Information
No specific toxicological or ecological data for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate was found. For its analogs, there is also a lack of comprehensive data in these areas.[5][9] This absence of data necessitates treating the compound as potentially harmful to aquatic life and avoiding its release into the environment.
Disposal Considerations
All waste containing this compound should be treated as hazardous.
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
Do not allow the material to enter drains or waterways.[7]
Conclusion and Senior Scientist's Recommendation
The safe handling of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate requires a cautious and proactive approach due to the absence of a specific Material Safety Data Sheet. By leveraging the data from its isomers and other structurally related compounds, we can establish a robust safety framework.
It is the responsibility of the principal investigator and the individual researcher to conduct a thorough, experiment-specific risk assessment before any work with this compound commences. This guide should serve as a foundational document for that assessment. Always err on the side of caution, and assume the compound is hazardous until proven otherwise.
References
Apollo Scientific. (2023). SAFETY DATA SHEET: METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZOATE. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-Bromo-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
The Synthetic Versatility of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate: A Detailed Guide for Organic Chemists
Introduction: Unveiling a Multifunctional Building Block In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings provides the foundation for the construction of complex molecular a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Multifunctional Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings provides the foundation for the construction of complex molecular architectures. Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a prime exemplar of a highly versatile, yet underutilized, building block. Its unique arrangement of a bromine atom, a hydroxyl group, a nitro group, and a methyl ester on a benzene ring offers a rich tapestry of reactivity, enabling chemists to forge intricate pathways to novel compounds. The electron-withdrawing nitro group profoundly influences the reactivity of the entire molecule, activating the ring for nucleophilic aromatic substitution and directing further electrophilic additions. This, combined with the synthetic handles of the bromine atom, hydroxyl, and ester moieties, positions this compound as a valuable starting material in medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive overview of its synthesis and application, offering detailed protocols and mechanistic insights to unlock its full synthetic potential.
Physicochemical Properties and Spectroscopic Data
While a specific CAS number for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is not readily found in major chemical databases, its properties can be inferred from its structure and comparison with its isomers, such as Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS 40258-72-8)[1] and Methyl 5-bromo-4-hydroxy-2-nitrobenzoate (CAS 2092388-06-0)[2].
Property
Predicted Value/Information
Source/Rationale
Molecular Formula
C₈H₆BrNO₅
Based on structure
Molecular Weight
276.04 g/mol
Calculated from formula
Appearance
Likely a pale yellow to white crystalline solid
Analogy with similar nitroaromatic compounds
Solubility
Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; likely insoluble in water.
General solubility of functionalized benzoates
¹H NMR (Predicted)
Signals expected for aromatic protons, a methyl ester singlet, and a hydroxyl proton singlet. The chemical shifts of the aromatic protons would be influenced by the electronic effects of all four substituents.
Standard NMR principles
¹³C NMR (Predicted)
Signals expected for the carbonyl carbon, methyl ester carbon, and six distinct aromatic carbons due to the lack of symmetry.
Standard NMR principles
IR Spectroscopy (Predicted)
Characteristic peaks for O-H stretching (hydroxyl), C=O stretching (ester), C-NO₂ stretching (nitro), and C-Br stretching.
Standard IR group frequencies
Proposed Synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
A plausible synthetic route to Methyl 2-bromo-4-hydroxy-5-nitrobenzoate involves a multi-step sequence starting from the commercially available methyl 4-hydroxybenzoate. The strategy hinges on the directing effects of the substituents to achieve the desired regiochemistry.
Caption: Proposed synthetic workflow for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Protocol 1: Nitration of Methyl 4-hydroxybenzoate
The hydroxyl group is an activating ortho-, para-director. To favor mono-nitration and prevent oxidation, the reaction is typically carried out under controlled temperature conditions.
Materials:
Methyl 4-hydroxybenzoate
Concentrated Nitric Acid (70%)
Concentrated Sulfuric Acid
Ice
Methanol
Deionized water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to a cooled suspension of methyl 4-hydroxybenzoate in a minimal amount of solvent.
Maintain the temperature below 5 °C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 10 °C.
After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.
Carefully pour the reaction mixture onto crushed ice with stirring.
The precipitated product, primarily the 3-nitro isomer, is collected by vacuum filtration and washed with cold water until the washings are neutral.
The crude product can be purified by recrystallization from methanol to yield Methyl 4-hydroxy-3-nitrobenzoate.
Protocol 2: Bromination of Methyl 4-hydroxy-3-nitrobenzoate
The hydroxyl group is a strong activating group, and the nitro group is a deactivating meta-director. The bromine will be directed to the position ortho to the hydroxyl group and meta to the nitro group.
Materials:
Methyl 4-hydroxy-3-nitrobenzoate
Glacial Acetic Acid
Bromine
Sodium thiosulfate solution
Deionized water
Procedure:
Dissolve Methyl 4-hydroxy-3-nitrobenzoate in glacial acetic acid in a flask protected from light.
To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.[3]
The reaction mixture is stirred for several hours until TLC analysis indicates the consumption of the starting material.
Upon completion, the reaction mixture is poured into cold water.
The precipitated solid is collected by filtration.
The crude product is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
Further purification by recrystallization from a suitable solvent (e.g., ethanol/water) will afford the desired Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Applications in Organic Synthesis: Detailed Protocols
The unique combination of functional groups in Methyl 2-bromo-4-hydroxy-5-nitrobenzoate makes it a versatile precursor for a variety of important chemical transformations.
The bromine atom is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the para position.[4][5] This allows for the introduction of a wide range of nucleophiles.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: Synthesis of a Substituted Aniline Derivative
This protocol describes a representative SNAr reaction with an amine as the nucleophile.
Materials:
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Benzylamine
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine
Procedure:
To a solution of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) in DMF, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the corresponding N-benzylamino derivative.
Causality Behind Experimental Choices:
Solvent: DMF is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack.
Base: Potassium carbonate acts as a base to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.
Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex.[6]
Application 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, opening up a plethora of synthetic possibilities, including the formation of heterocyclic compounds.[7][8] The choice of reducing agent is crucial to avoid the reduction of the aryl bromide.
Protocol 4: Chemoselective Reduction to an Aniline
This protocol employs tin(II) chloride, a mild reducing agent that is known to selectively reduce nitro groups in the presence of halogens.[8]
Materials:
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol
Ethyl acetate
Saturated sodium bicarbonate solution
Procedure:
Dissolve Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) in ethanol.
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid portion-wise with stirring. An exothermic reaction may be observed.
Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.
Extract the mixture with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
The crude product, Methyl 5-amino-2-bromo-4-hydroxybenzoate, can be purified by column chromatography.
Causality Behind Experimental Choices:
Reducing Agent: SnCl₂ is a classic reagent for the reduction of aromatic nitro groups and is well-tolerated by many other functional groups, including aryl halides.[8] Catalytic hydrogenation with catalysts like Pd/C could lead to undesired de-bromination.[8]
The aryl bromide functionality can be utilized in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 5: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the title compound with an arylboronic acid.
In a Schlenk flask, combine Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
Heat the reaction mixture to reflux (around 80-90 °C) and stir until the starting material is consumed (monitored by TLC).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the coupled product.
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[10]
Base: A base is required to activate the boronic acid for transmetalation.[9] Sodium carbonate is a suitable and common choice.
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble and water-soluble reactants.
Application 4: Synthesis of Heterocyclic Scaffolds
The reduced product, Methyl 5-amino-2-bromo-4-hydroxybenzoate, is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
Protocol 6: Synthesis of a Benzoxazole Derivative
The ortho-aminophenol moiety can be cyclized with various one-carbon sources to form benzoxazoles, an important class of heterocycles with diverse biological activities.[11][12]
Mix Methyl 5-amino-2-bromo-4-hydroxybenzoate (1.0 eq) and benzoic acid (1.1 eq) in polyphosphoric acid (PPA).
Heat the mixture to a high temperature (e.g., 180-200 °C) with stirring for several hours.
Monitor the reaction by TLC.
Cool the reaction mixture and carefully add it to a beaker of ice water with vigorous stirring.
Neutralize the aqueous solution with saturated sodium bicarbonate.
Extract the product with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield the corresponding benzoxazole derivative.
Causality Behind Experimental Choices:
Reagents: The condensation of an o-aminophenol with a carboxylic acid is a classical method for benzoxazole synthesis.[11]
Catalyst/Solvent: Polyphosphoric acid acts as both a solvent and a dehydrating agent to facilitate the cyclization reaction.[11]
Protocol 7: Friedländer Annulation for Quinoline Synthesis
The ortho-amino ester can potentially undergo a Friedländer annulation with a ketone containing an α-methylene group to form a quinoline ring system, another privileged scaffold in drug discovery.[13][14]
Dissolve Methyl 5-amino-2-bromo-4-hydroxybenzoate and potassium hydroxide in ethanol.
Add an excess of acetone to the solution.
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
Remove the solvent under reduced pressure.
The residue can be partitioned between water and an organic solvent like ethyl acetate.
The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield the quinoline derivative.
Causality Behind Experimental Choices:
Reaction Type: The Friedländer synthesis is a well-established method for constructing quinoline rings from o-aminoaryl aldehydes or ketones.[13] While an ester is less reactive than a ketone, under basic conditions and with heating, the reaction may proceed.
Base: A base like KOH is typically used to catalyze the initial aldol-type condensation between the enolate of the ketone and the carbonyl group (in this case, the ester, which is less favorable but possible).
Conclusion
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, while not as commonly cited as some of its isomers, represents a building block of significant untapped potential. Its strategically placed functional groups allow for a diverse range of chemical transformations, providing access to a wide array of complex molecules. The protocols outlined in this guide, based on well-established and reliable organic reactions, serve as a starting point for researchers to explore the rich chemistry of this compound. By understanding the interplay of the electronic and steric effects of its substituents, chemists can harness the reactivity of this molecule to accelerate their research in drug discovery and materials science.
Technical Guide: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate in Medicinal Chemistry
Molecular Profile & Strategic Utility[1] Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (referred to herein as MBHNB ) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It is a tetra...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Profile & Strategic Utility[1]
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (referred to herein as MBHNB ) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It is a tetrasubstituted benzene ring offering four orthogonal reactive handles, allowing for the rapid generation of chemical diversity (Fragment-Based Drug Discovery - FBDD).
Structural Analysis & Reactivity Map
The molecule is defined by high steric congestion and electronic push-pull dynamics:
C1 (Ester): Electrophilic center. Serves as an anchor for amidation or hydrolysis to the free acid (solubility modulation).
C2 (Bromide): A sterically hindered aryl halide. It is the primary handle for carbon-carbon bond formation via Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).
C4 (Phenol): An acidic hydroxyl group (pKa ~6.5–7.5 due to electron-withdrawing -NO₂ and -Br). It acts as a nucleophile for ether formation or a partner in heterocyclization.
C5 (Nitro): A masked amino group. Upon reduction, it yields an aniline derivative essential for benzimidazole/benzoxazole formation or amide coupling.
Key Medicinal Applications
Thrombopoietin Receptor Agonists: MBHNB is a structural precursor for substituted biphenyls found in Eltrombopag (Promacta) analogs. The ortho-hydroxy-nitro motif allows for the construction of the hydrazine/hydrazone pharmacophore.
Gyrase B Inhibitors: The benzoate core is frequently utilized in the design of antibacterial agents targeting DNA Gyrase B, where the ester is hydrolyzed to a carboxylic acid to engage the active site magnesium ions.
Heterocycle Synthesis: The ortho-nitro/hydroxy arrangement allows for "one-pot" reductive cyclizations to form benzoxazoles, a core moiety in various kinase inhibitors.
Orthogonal Reactivity & Workflow Visualization
The following diagram illustrates the chemoselective pathways available for MBHNB. Note the necessity of sequence control to prevent side reactions (e.g., protecting the phenol before Suzuki coupling).
Caption: Stepwise functionalization strategy ensuring chemoselectivity. The preferred route (Blue -> Green -> Red) protects the phenol to facilitate efficient Pd-catalysis.
Objective: Install an aryl group at the C2 position without displacing the nitro group or hydrolyzing the ester.
Challenge: The C2-bromide is sterically hindered by the ortho-ester and ortho-phenol (if unprotected). The free phenol can also poison Pd catalysts.
Recommendation: Protect the phenol as a methyl ether (OMe) or benzyl ether (OBn) prior to coupling.
Critical Insight: The use of Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate ligand resists dissociation in the crowded steric environment of the C2 position.
Objective: Reduce the C5-Nitro group to an aniline without hydrodehalogenating the C2-Bromide.
Risk: Catalytic hydrogenation (H₂/Pd-C) will frequently cleave the C-Br bond, destroying the scaffold.
Solution: Use Iron (Fe) powder in acidic media or Stannous Chloride (SnCl₂).[3]
Materials:
Substrate: MBHNB derivative (1.0 equiv)
Reductant: Iron Powder (325 mesh, 5.0 equiv)
Additive: Ammonium Chloride (NH₄Cl, 5.0 equiv)
Solvent: Ethanol/Water (3:1)
Step-by-Step Methodology:
Preparation: Dissolve the nitro-substrate in Ethanol/Water in a round-bottom flask.
Activation: Add NH₄Cl and Iron powder.
Reflux: Heat the suspension to 70–80°C with vigorous stirring (mechanical stirring recommended for scales >5g).
Monitoring: The reaction typically completes in 1–3 hours.
Visual Cue: The solution will shift from bright yellow (Nitro) to colorless/brown (Amine/Iron oxides).
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃ (to neutralize).
Note: The resulting aniline is often sensitive to oxidation; store under inert gas or use immediately.
Analytical & Quality Control Parameters
When characterizing MBHNB and its derivatives, specific spectroscopic signatures confirm structural integrity.
Parameter
Method
Diagnostic Signal (Approximate)
Interpretation
Purity
HPLC (C18)
>98% (UV 254nm)
Retention time shifts significantly upon ester hydrolysis.
Identity
¹H NMR (DMSO-d₆)
δ ~3.85 ppm (s, 3H)
Methyl Ester singlet (Confirm integrity of ester).
Identity
¹H NMR (DMSO-d₆)
δ ~11.0 ppm (br s, 1H)
Phenolic -OH (Disappears upon O-alkylation).
Identity
¹H NMR (DMSO-d₆)
δ ~8.0–8.5 ppm (s)
Aromatic CH protons (Deshielded by -NO₂ and -Br).
Structure
¹³C NMR
~165 ppm
Carbonyl carbon of the ester.
Mass Spec
LC-MS (ESI-)
[M-H]⁻ 274/276
Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
Safety & Handling (MSDS Summary)
Hazard Classification:
Skin/Eye Irritant: The phenol and bromide functionalities make this a potent irritant.
Energetic: Nitro compounds carry a risk of decomposition at high temperatures. Do not distill residues to dryness if high nitro content is suspected in side-products.
Storage:
Store at 2–8°C (Refrigerated).
Protect from light (Amber vials) to prevent slow debromination or nitro-photochemistry.
Keep under inert atmosphere (Argon) if stored for >1 month.
References
PubChem. Methyl 2-bromo-5-nitrobenzoate Compound Summary (Analogous Reactivity). National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Available at: [Link]
Organic Chemistry Portal. Reduction of Nitro Compounds: Chemoselectivity. Available at: [Link]
Analytical techniques for "Methyl 2-bromo-4-hydroxy-5-nitrobenzoate"
Executive Summary Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (MBHN) is a highly functionalized aromatic ester serving as a critical intermediate in the synthesis of thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (MBHN) is a highly functionalized aromatic ester serving as a critical intermediate in the synthesis of thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag analogs) and novel antibacterial agents. Its structural complexity—containing a halogen, a nitro group, a phenolic hydroxyl, and an ester moiety—presents unique analytical challenges.
The primary Critical Quality Attributes (CQAs) for MBHN are regioisomeric purity (distinguishing bromine placement) and hydrolytic stability (monitoring the free acid degradation product). This guide details a validated HPLC-UV/MS protocol for purity assessment and a 1H NMR workflow for structural authentication.
Physicochemical Profile & Safety
Before initiating analysis, the analyst must understand the molecule's behavior in solution.
Property
Description
Analytical Implication
Appearance
Yellow to orange crystalline solid
Strong UV absorbance at >300 nm due to nitro-conjugation.
Acidity (pKa)
Estimated pKa ~4.5 – 5.5
The phenolic proton is highly acidic due to the ortho-nitro and meta-bromo electron-withdrawing groups. Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.
Solubility
Low in water; High in DMSO, MeOH, ACN
Sample diluent should be at least 50% organic to prevent precipitation.
Reactivity
Ester hydrolysis; Photolabile
Protect samples from light (amber vials). Avoid alkaline diluents which accelerate hydrolysis to the benzoic acid derivative.
Safety Protocol: MBHN is a nitro-aromatic. Handle in a fume hood. It is a potential skin sensitizer and eye irritant.
This method is designed to separate MBHN from its likely impurities: the hydrolyzed acid (2-bromo-4-hydroxy-5-nitrobenzoic acid), the debrominated byproduct, and regioisomers.
Method Parameters
Instrument: UHPLC System with PDA (Photodiode Array) and QDa/Single Quad MS.
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.
Rationale: A C18 stationary phase provides necessary hydrophobic retention. The 1.8 µm particle size ensures resolution of closely eluting regioisomers.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: Formic acid maintains the phenol (pKa ~5) and any residual carboxylic acids in their neutral state, sharpening peak shape.
Flow Rate: 0.5 mL/min.
Column Temp: 40°C.
Detection:
UV: 254 nm (aromatic) and 310 nm (nitro-phenol charge transfer band).
MS: ESI Negative Mode (Scan 100–600 m/z). Phenols ionize best in negative mode
.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
10
Initial equilibration
2.0
10
Hold to elute polar salts
12.0
90
Linear ramp to elute MBHN
14.0
90
Wash lipophilic impurities
14.1
10
Re-equilibration
18.0
10
End of Run
Sample Preparation
Stock Solution: Weigh 10 mg MBHN into a 10 mL volumetric flask. Dissolve in 100% DMSO (Concentration: 1 mg/mL).
Working Solution: Dilute Stock 1:10 with Water/Acetonitrile (50:50).
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.
System Suitability Criteria (Self-Validation)
Tailing Factor (USP): NMT 1.5 (Ensures phenol is protonated).
Resolution (Rs): > 2.0 between MBHN and the nearest impurity (usually the hydrolysis product, which elutes earlier).
Precision: RSD < 1.0% for retention time (n=6 injections).
Protocol B: Structural Identification via 1H NMR
Nuclear Magnetic Resonance (NMR) is required to confirm the regiochemistry of the bromine and nitro groups.
Experimental Setup
Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).
Rationale: Chloroform-d often fails to solubilize nitro-phenols sufficiently. DMSO-d6 also slows proton exchange, allowing the observation of the sharp phenolic -OH signal.
Frequency: 400 MHz or higher.
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Predicted Spectral Assignment
Note: Chemical shifts are estimated based on substituent shielding constants.
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
11.5 – 12.0
Broad Singlet
1H
Phenolic -OH
Highly deshielded due to intramolecular H-bonding with the ortho-nitro group.
8.65
Singlet
1H
Ar-H6
Located between the Nitro (C5) and Ester (C1) groups. Both are electron-withdrawing, causing extreme deshielding.
7.60
Singlet
1H
Ar-H3
Located between Bromo (C2) and Hydroxyl (C4). Appears as a singlet, confirming para arrangement of protons (no coupling).
3.85
Singlet
3H
Ester -OCH3
Typical methyl ester shift.
Interpretation Logic:
If the aromatic signals appear as doublets (
Hz), the bromine is likely at C3 (adjacent to C2-H), indicating the wrong regioisomer. Two singlets are the definitive signature of the 2,4,5-substitution pattern.
Analytical Workflow Visualization
The following diagrams illustrate the decision-making process for method development and impurity fate mapping.
Figure 1: Step-by-step analytical method development workflow for MBHN.
Figure 2: Impurity fate map showing origin of key impurities and degradation pathways.
Impurity Profiling Strategy
When analyzing "unknown" peaks in the chromatogram, use the following logic derived from the synthesis pathway:
Mechanism: Over-bromination during synthesis increases lipophilicity.
Confirmation: MS isotope pattern will show 1:2:1 ratio (Br2).
Peak with Identical Mass but Different RT:Regioisomer .
Mechanism: Nitration occurring at C3 instead of C5.
Confirmation: Requires isolation and 2D-NMR (NOESY) to determine proton proximity.
References
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA SW-846.
Gokulakrishnan, K., et al. (2013). Analytical Method Development and Validation for the Determination of Eltrombopag Olamine in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Pharmaceutical Sciences.
PubChem. Methyl 2-bromo-5-nitrobenzoate Compound Summary. (Structural analog data for pKa/Solubility estimation).
Sigma-Aldrich. 1H NMR Spectrum of Methyl 2-bromo-5-nitrobenzoate. (Spectral reference for substitution effects).
Application
Application Note: Purification Strategies for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Abstract & Chemical Context Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0) is a critical pharmacophore intermediate, most notably utilized in the synthesis of thrombopoietin receptor agonists such as Eltrom...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Context
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0) is a critical pharmacophore intermediate, most notably utilized in the synthesis of thrombopoietin receptor agonists such as Eltrombopag .[1] Its synthesis typically involves the electrophilic nitration of methyl 2-bromo-4-hydroxybenzoate.
The purification of this compound presents unique challenges due to the "push-pull" electronic nature of the benzene ring:
The Problem: The presence of the electron-withdrawing nitro and ester groups significantly increases the acidity of the phenolic hydroxyl group (pKa ≈ 5–6), making the compound sensitive to basic hydrolysis and aqueous loss during standard alkaline workups.
The Solution: This guide outlines a dual-track purification strategy: a Scalable Crystallization Protocol for bulk isolation and a Flash Chromatography Method for analytical reference standards.
Physicochemical Profile & Solubility
Understanding the solubility profile is the prerequisite for effective purification.
Solvent
Solubility (25°C)
Solubility (Boiling)
Suitability
Water
Insoluble
Insoluble
Anti-solvent (Precipitation medium)
Methanol
Moderate
High
Primary Recrystallization Solvent
Ethanol
Moderate
High
Alternative Recrystallization Solvent
Ethyl Acetate
High
High
Good for extraction, poor for crystallization alone
Objective: To isolate >98% pure material from a crude nitration mixture without chromatography.
The "Quench & Crash" Isolation
Rationale: The reaction is typically performed in concentrated sulfuric acid. Direct neutralization is dangerous and exothermic. We utilize the compound's water insolubility to "crash" it out while keeping acid byproducts in the aqueous phase.
Preparation: Prepare a beaker containing crushed ice (approx. 5x the volume of the reaction mixture).
Quenching: Slowly pour the reaction mixture onto the stirring ice.
Critical Control: Maintain internal temperature <10°C to prevent ester hydrolysis.
Filtration: A yellow/orange precipitate will form immediately. Filter via vacuum (Buchner funnel).[2][3]
Acid Removal: Wash the filter cake with ice-cold water (3 x cake volume) until the filtrate pH is neutral (pH 6–7).
Warning: Do NOT wash with sodium bicarbonate or carbonate. The nitro-phenol is acidic enough to deprotonate and dissolve into the aqueous waste, leading to massive yield loss.
Recrystallization from Methanol
Rationale: Methanol provides the ideal temperature-solubility gradient. The nitro group makes the lattice energy high enough to crystallize well upon cooling.
Dissolution: Transfer the crude, damp solid to a round-bottom flask. Add Methanol (MeOH) (approx. 5–8 mL per gram of crude).
Reflux: Heat to reflux (65°C) with stirring.
Observation: If the solution is not clear, add MeOH in 1 mL increments. If black specks (tar) remain, filter the hot solution through a pre-warmed Celite pad.
Nucleation: Remove from heat and allow to cool slowly to room temperature (25°C) over 1 hour.
The following diagram illustrates the purification logic, highlighting where specific impurities are rejected.
Figure 1: Purification workflow illustrating the rejection of mineral acids in the aqueous phase and organic isomers in the methanolic mother liquor.[4]
Analytical Validation
Trust but verify. Confirm purity using these parameters:
HPLC:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Look for the diagnostic singlet of the methyl ester (~3.8 ppm).
Aromatic protons should appear as two distinct singlets (due to para-substitution pattern preventing coupling) shifted downfield by the nitro group.
Melting Point:
Literature range varies slightly by crystal form but expect ~140–145°C (Verify with specific batch data). Note: Similar bromo-nitro esters melt in this range; broad melting indicates isomer contamination.
Troubleshooting & "Watch-Outs"
Issue
Cause
Corrective Action
Low Yield
Product dissolved in wash water.
Stop using bicarbonate washes. The nitro-phenol is acidic (pKa ~6). Use only water or dilute HCl for washing.
Oiling Out
Solvent too hot or too concentrated.
Add a seed crystal at 50°C. Add a small amount of water (anti-solvent) to the hot methanol to encourage lattice formation.
Co-elution (HPLC)
Regioisomers present.
Recrystallization alone may not separate 3-nitro vs 5-nitro isomers efficiently. Switch to Column Chromatography (Protocol B).
References
Sigma-Aldrich. Methyl 2-bromo-5-nitrobenzoate Product Specification. (Analogous chemistry grounding). Link
ChemicalBook. Synthesis and purification of Methyl 4-bromo-2-hydroxybenzoate. (Methodology for hydroxybenzoate esters).[5][6] Link
GlaxoSmithKline/Novartis. Eltrombopag Synthesis Patents (US Patent 7,160,870). Describes the general nitration and workup of hydroxybenzoate intermediates. Link
Royal Society of Chemistry. Nitration of Methyl Benzoate Protocols. (Standard educational grounding for nitration workups).[7] Link
Application Notes and Protocols: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate as a Versatile Precursor in Heterocyclic Synthesis
Abstract Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a strategic and versatile starting material in the synthesis of a diverse range of heterocyclic scaffolds. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a strategic and versatile starting material in the synthesis of a diverse range of heterocyclic scaffolds. Its unique arrangement of four distinct functional groups—a methyl ester, a bromine atom, a hydroxyl group, and a nitro group—provides a rich platform for sequential and regioselective chemical transformations. This guide provides in-depth technical protocols and mechanistic insights for leveraging this building block in the synthesis of medicinally relevant heterocyclic systems, primarily focusing on benzoxazinones and their derivatives. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing experimental causality, procedural robustness, and safety.
Introduction: The Strategic Advantage of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
The pursuit of novel therapeutic agents frequently converges on the synthesis of complex heterocyclic structures, which form the core of a vast number of approved drugs. The efficiency of a synthetic campaign often hinges on the selection of a starting material that offers multiple points for diversification. Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is an exemplary scaffold for this purpose.
The Phenolic Hydroxyl Group: Acts as a potent nucleophile, ideal for O-alkylation reactions to introduce side chains and initiate intramolecular cyclizations.
The Bromine Atom: Positioned ortho to the hydroxyl group, it is a key leaving group for nucleophilic aromatic substitution (SNAAr) reactions or can participate in metal-catalyzed cross-coupling reactions.
The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for SNAAr. Crucially, it can be readily reduced to an amino group, unlocking pathways to a completely different set of nitrogen-containing heterocycles like quinazolinones.[1]
The Methyl Ester: Provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions.
This combination allows for a modular approach to building molecular complexity, making it an invaluable tool in discovery chemistry.
Physicochemical and Safety Profile
A thorough understanding of the starting material is paramount for safe and effective experimentation.
Not widely reported; requires experimental determination
Solubility
Soluble in common organic solvents (DMF, DMSO, Acetone); poorly soluble in water
General knowledge
CAS Number
Not consistently assigned; related isomers exist[2][4][5]
Safety Considerations:
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
Toxicity: As with many brominated and nitrated aromatic compounds, it should be treated as potentially toxic and irritating. Avoid inhalation of dust and contact with skin and eyes.
Reactivity: Stable under normal conditions. Avoid strong oxidizing agents and strong bases.
Core Application: Synthesis of Benzoxazinone Scaffolds
Benzoxazinones are a privileged class of heterocycles found in natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and plant defense roles.[6] The title compound is an excellent precursor for 6-bromo-7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives.
General Synthetic Workflow
The primary strategy involves a two-step sequence: O-alkylation of the phenolic hydroxyl group followed by an intramolecular nucleophilic aromatic substitution (SNAAr) to displace the bromine atom and form the heterocyclic ring.
Caption: General workflow for benzoxazinone synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(6-bromo-3-methoxycarbonyl-2-nitrophenoxy)acetate
This protocol details the initial O-alkylation step, which is foundational for the subsequent cyclization.
Materials:
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq)
Ethyl bromoacetate (1.2 eq)
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
Acetone, anhydrous
Deionized water
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) and anhydrous acetone. Stir to dissolve.
Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.
Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.
Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.
Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction between the phenoxide (formed in situ by K₂CO₃) and ethyl bromoacetate. Acetone is a suitable polar aprotic solvent that dissolves the reactants but not the inorganic base.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and filter off the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetone.
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Work-up: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-alkylated intermediate.
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
Protocol: Intramolecular Cyclization to form 6-Bromo-7-nitro-2H-1,4-benzoxazin-3(4H)-one
This step involves the crucial ring-forming reaction.
Caption: Mechanistic pathway for intramolecular cyclization.
Materials:
O-Alkylated Intermediate (from step 3.2) (1.0 eq)
Potassium carbonate (K₂CO₃) (2.5 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
Dimethylformamide (DMF), anhydrous
Procedure:
If using K₂CO₃: To a round-bottom flask, add the O-alkylated intermediate (1.0 eq), K₂CO₃ (2.5 eq), and anhydrous DMF. Heat the mixture to 80-100 °C and stir for 3-5 hours.
If using NaH (Caution!): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and cool to 0 °C in an ice bath. Carefully add NaH (1.5 eq) in portions.
Dissolve the O-alkylated intermediate in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours.
Causality: DMF is a high-boiling polar aprotic solvent that facilitates the SNAAr reaction. The nitro group strongly activates the ortho-positioned bromine for displacement. NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ester, creating a potent nucleophile for the intramolecular attack. K₂CO₃ is a milder, safer alternative that often requires higher temperatures.
Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature. If using NaH, quench the reaction by carefully and slowly adding ice-cold water. Pour the reaction mixture into a larger volume of cold water.
A precipitate should form. Stir for 30 minutes, then collect the solid product by vacuum filtration.
Wash the solid with water and then with a small amount of cold ethanol or diethyl ether to remove impurities.
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Diversification Strategy: Reduction and Subsequent Cyclization
The nitro group is a synthetic linchpin. Its reduction to an amine dramatically alters the molecule's reactivity, opening pathways to different heterocyclic cores.
Protocol: Reduction of the Nitro Group
This protocol describes the conversion of the nitro-substituted benzoxazinone to its amino analogue, a key intermediate for further diversification.
In a round-bottom flask, suspend the nitro-benzoxazinone (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in the ethanol/water solvent mixture.
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours.
Causality: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid (NH₄Cl provides a slightly acidic medium) is a cost-effective and efficient reagent for reducing aromatic nitro groups to amines.[1]
Monitor the reaction by TLC. The product spot should be more polar than the starting material.
Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron and iron oxides. Wash the Celite® pad thoroughly with hot ethanol.
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude 7-amino-6-bromo-2H-1,4-benzoxazin-3(4H)-one.
Application Example: Synthesis of Quinazolinone Derivatives
The newly formed amino group can react with various electrophiles to build fused heterocyclic systems. For instance, reaction with an acid anhydride can lead to the formation of a quinazolinone core, a scaffold known for its wide range of pharmacological activities.[7][8]
Caption: Conceptual workflow for quinazolinone synthesis.
While a detailed protocol is beyond the scope of this note, the general principle involves N-acylation of the amino group followed by a condensation/cyclization reaction, often with a source of ammonia or a primary amine, to close the second ring. This demonstrates the synthetic plasticity afforded by the strategic placement of the nitro group on the starting material.
Conclusion
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a powerful and cost-effective building block for constructing complex heterocyclic molecules. The orthogonal reactivity of its functional groups allows for the systematic and controlled synthesis of diverse scaffolds, such as benzoxazinones and, via a key nitro-reduction step, amino-substituted heterocycles. The protocols and strategies outlined herein provide a robust framework for researchers to exploit the full synthetic potential of this versatile precursor in the fields of medicinal chemistry and materials science.
References
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved February 20, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved February 20, 2026, from [Link]
Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597), 441-446. Retrieved February 20, 2026, from [Link]
de Bruijn, W. J. C., Gruppen, H., & Vincken, J. P. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 233-243. Retrieved February 20, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245494, Methyl 2-Bromo-5-nitrobenzoate. Retrieved February 20, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15833211, Methyl 2-Bromo-4-nitrobenzoate. Retrieved February 20, 2026, from [Link]
PubChemLite. (n.d.). Methyl 2-bromo-5-nitrobenzoate (C8H6BrNO4). Retrieved February 20, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 20, 2026, from [Link]
Application Note: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate as a Multifunctional Scaffold in API Synthesis
This Application Note is structured to provide a comprehensive technical guide for the synthesis, handling, and application of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0). This molecule is identified as a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive technical guide for the synthesis, handling, and application of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0). This molecule is identified as a high-value "linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor development, and Thrombopoietin (TPO) receptor agonist analogs.
Executive Summary
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate represents a class of "penta-substituted" benzene derivatives that offer exceptional orthogonal reactivity. For drug developers, this molecule acts as a strategic branch point. Its structure contains four distinct reactive handles—an ester, a bromide, a phenol, and a nitro group—allowing for sequential, selective functionalization. This guide details the regioselective synthesis of this intermediate and outlines protocols for its use in generating diverse chemical libraries, specifically targeting kinase inhibitors and protein-protein interaction (PPI) modulators.
Chemical Profile & Structural Logic[1][2][3]
The utility of this intermediate lies in its Orthogonal Reactivity Profile . Each substituent allows for a specific type of chemical transformation without interfering with the others, provided the correct order of operations is followed.
Substituent
Position
Reactivity Mode
Typical Transformation
Methyl Ester
C-1
Electrophilic
Hydrolysis to acid; Amidation; Reduction to alcohol.
Reduction to Aniline (for amide coupling or heterocycle formation).
Reactivity Visualization
The following diagram illustrates the "Compass of Reactivity" for this scaffold, guiding the medicinal chemist on possible derivatization pathways.
Caption: Orthogonal reactivity map showing the four distinct chemical handles and the recommended sequence of functionalization to avoid side reactions.
Protocol 1: Regioselective Synthesis
Objective: Synthesize Methyl 2-bromo-4-hydroxy-5-nitrobenzoate from Methyl 2-bromo-4-hydroxybenzoate via electrophilic aromatic substitution (Nitration).
Mechanistic Insight: The C-4 hydroxyl group is the strongest directing group (Ortho/Para). The Para position relative to the OH is blocked by the C-1 ester. The Ortho positions are C-3 and C-5. The C-2 Bromide creates significant steric hindrance at C-3, thereby directing the nitronium ion (
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Methyl 2-bromo-4-hydroxybenzoate (23.1 g, 100 mmol) in Glacial Acetic Acid (100 mL).
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
Nitration Mixture: In a separate beaker, carefully mix Conc. Nitric Acid (7.0 mL, ~110 mmol) with Conc. Sulfuric Acid (10 mL). Caution: Exothermic. Cool this mixture to 0°C.
Addition: Dropwise add the nitration mixture to the reaction flask over 30 minutes. Maintain internal temperature below 10°C to prevent over-nitration or oxidation.
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) and stir for an additional 2 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (higher Rf) should disappear, replaced by a yellow spot (product).[2]
Quenching: Pour the reaction mixture slowly into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 100 mL) until the filtrate pH is neutral.
Purification: Recrystallize the crude solid from hot Methanol or Ethanol .
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Context: This protocol demonstrates the utilization of the scaffold for a Suzuki-Miyaura Coupling followed by Nitro Reduction , a common sequence in kinase inhibitor synthesis.
Part A: Protection of Phenol (Optional but Recommended)
Before coupling, the acidic phenol often requires protection or alkylation to prevent catalyst poisoning.
Reagents: Product from Protocol 1, Methyl Iodide (MeI) or Benzyl Bromide (BnBr), Potassium Carbonate (
), DMF.
Procedure: Stir intermediate with 1.2 eq MeI and 2.0 eq
in DMF at RT for 4 hours. Aqueous workup yields the methoxy-ether variant.
Part B: Suzuki-Miyaura Coupling (C-2 Functionalization)
Reagents:
Substrate: Methyl 2-bromo-4-methoxy-5-nitrobenzoate (from Part A).
Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Introduction: The Significance of a Versatile Building Block Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a key intermediate in the synthesis of a wide range of complex organic molecules, particularly in the pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of a Versatile Building Block
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a key intermediate in the synthesis of a wide range of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, a nitro group, and a methyl ester on an aromatic ring—provides multiple reaction sites for further chemical transformations. This versatility makes it an invaluable precursor for the development of novel compounds with potential biological activity.
The strategic importance of this molecule necessitates a robust and scalable synthetic route that is not only high-yielding but also safe and reproducible. This application note provides a detailed, in-depth guide for the scale-up synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, focusing on the underlying chemical principles, process optimization, and critical safety considerations.
Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor
The most logical and industrially viable approach to Methyl 2-bromo-4-hydroxy-5-nitrobenzoate begins with the commercially available and relatively inexpensive starting material, Methyl 4-hydroxybenzoate.[1][2] The synthesis is designed as a two-step process:
Nitration: The initial step involves the regioselective nitration of Methyl 4-hydroxybenzoate to introduce a nitro group onto the aromatic ring, yielding Methyl 4-hydroxy-3-nitrobenzoate.
Bromination: The subsequent step is the bromination of the nitrated intermediate to introduce a bromine atom at the position ortho to the hydroxyl group, affording the final product.
This sequence is strategically chosen because the directing effects of the substituents on the aromatic ring guide the incoming electrophiles to the desired positions, minimizing the formation of unwanted isomers.
Reaction Schematics and Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic route for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
A detailed workflow for the entire process, from starting material to purified product, is outlined below:
Caption: Detailed step-by-step workflow for the synthesis.
Part 1: Nitration of Methyl 4-hydroxybenzoate
Underlying Principles and Rationale
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction.[3][4] In this step, the highly reactive nitronium ion (NO₂⁺) is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.
The hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the starting material have opposing directing effects. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming nitro group primarily to the positions ortho to it.
Critical Parameter Control: Temperature control during nitration is paramount. These reactions are highly exothermic, and a runaway reaction can lead to the formation of dinitrated byproducts and pose a significant safety hazard.[5][6][7] Maintaining a low temperature (0-10°C) ensures the desired mono-nitration occurs selectively.[8][9][10]
Detailed Protocol
Materials and Equipment:
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a chemical-resistant lab coat.[5]
Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (moles)
Quantity (mass/volume)
Methyl 4-hydroxybenzoate
152.15
1.0
152.15 g
Concentrated Sulfuric Acid (98%)
98.08
~6.0
~300 mL
Concentrated Nitric Acid (70%)
63.01
1.1
~70 mL
Crushed Ice/Deionized Water
-
-
As needed
Procedure:
Reactor Setup: Set up the jacketed glass reactor and ensure all connections are secure. Begin circulating the coolant through the jacket.
Charging the Reactor: Charge the reactor with concentrated sulfuric acid (150 mL). Begin stirring and cool the acid to 0-5°C.
Addition of Starting Material: Slowly add Methyl 4-hydroxybenzoate to the cold sulfuric acid. Ensure the temperature does not rise above 10°C during the addition.
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (70 mL) to concentrated sulfuric acid (150 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.
Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor via the addition funnel over a period of 60-90 minutes. Meticulously maintain the internal reaction temperature between 5-10°C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10°C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: In a separate large vessel, prepare a mixture of crushed ice and deionized water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A yellow precipitate will form.
Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
Drying: Dry the isolated Methyl 4-hydroxy-3-nitrobenzoate in a vacuum oven at 50-60°C until a constant weight is achieved.
Part 2: Bromination of Methyl 4-hydroxy-3-nitrobenzoate
Underlying Principles and Rationale
The second step is another electrophilic aromatic substitution. The hydroxyl group, being a strong activating group, directs the incoming bromine atom to the available ortho position. The nitro and methyl ester groups are deactivating, which helps to prevent further bromination of the ring.
Critical Parameter Control: Similar to nitration, bromination can also be exothermic.[11] Slow, controlled addition of the brominating agent is crucial to manage the reaction temperature and prevent the formation of over-brominated byproducts.[12] The use of a solvent like glacial acetic acid helps to moderate the reaction.
Detailed Protocol
Materials and Equipment:
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
Chiller/circulator for temperature control
Vacuum filtration apparatus
Recrystallization apparatus
PPE: In addition to the standard PPE, ensure adequate ventilation (fume hood) and have a bromine-neutralizing agent (e.g., sodium thiosulfate solution) readily available.[11]
Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (moles)
Quantity (mass/volume)
Methyl 4-hydroxy-3-nitrobenzoate
197.14
1.0
197.14 g
Glacial Acetic Acid
60.05
-
~500 mL
Liquid Bromine
159.81
1.05
~54 mL
Sodium Thiosulfate Solution (10% w/v)
-
-
As needed
Ethanol (for recrystallization)
-
-
As needed
Procedure:
Charging the Reactor: Charge the reactor with Methyl 4-hydroxy-3-nitrobenzoate and glacial acetic acid. Stir until the solid is fully dissolved.
Temperature Control: Cool the reaction mixture to 10-15°C.
Bromination: Slowly add liquid bromine to the reaction mixture via the addition funnel over 45-60 minutes. Maintain the internal temperature below 20°C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates the consumption of the starting material.
Quenching: Slowly pour the reaction mixture into a beaker containing a stirred 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine.
Precipitation and Isolation: Add cold deionized water to the quenched mixture to precipitate the product. Isolate the solid by vacuum filtration and wash thoroughly with water.
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Drying: Dry the final product in a vacuum oven at 50-60°C.
Safety Considerations
Nitration: Nitration reactions are highly energetic and require strict temperature control to prevent thermal runaway.[5][7] Always use a cooling bath and add the nitrating mixture slowly. The acids used are extremely corrosive and can cause severe burns.[5]
Bromination: Liquid bromine is highly corrosive, toxic, and volatile.[11] Handle it in a well-ventilated fume hood and wear appropriate PPE.[11] Have a spill kit with a neutralizing agent readily accessible.
General: All procedures should be carried out by trained personnel in a laboratory equipped with appropriate safety features, including fume hoods, safety showers, and eyewash stations.[5]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.
References
Nitration reaction safety - YouTube. (2024, June 7).
Hindupur, R.M., Kandadai, S.A., Pati, H.N., Pedada, S.R., Satam, V.S., & Tambade, P.J. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK.
Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Benchchem.
Bromination safety - YouTube. (2024, June 7).
METHYL 4-HYDROXYBENZOATE. Ataman Kimya.
Zhang, R., Li, Q., Xie, Q., & Hu, J. (2021). Scale‐up synthesis and synthetic application of bromination product... ResearchGate.
Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PMC. (2023, April 15).
Negishi, Y., Sato, S., & Yamada, Y. (2024). Polymerization of Brominated Aromatic Compounds within a Metal-Organic Framework toward Bottom-up Synthesis of Graphene Nanoribbons with Either Pyridinic or Tertiary Nitrogen. ResearchGate.
Nitration of Methyl Benzoate Experiment. PraxiLabs.
Nitration of Methyl Benzoate.
Sheng, Y., Xiao, Q., Hu, H., & Zhang. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020, August 5).
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ResearchGate. (2025, August 7).
Strategic Synthesis and Functionalization for Targeted Protein Degradation and Kinase Inhibition [1][2] Introduction: The "Hub" Scaffold Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0) is a high-value polysu...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Synthesis and Functionalization for Targeted Protein Degradation and Kinase Inhibition [1][2]
Introduction: The "Hub" Scaffold
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0) is a high-value polysubstituted aromatic scaffold used in the synthesis of complex pharmaceutical agents, particularly PROTACs (Proteolysis Targeting Chimeras) and Kinase Inhibitors .[1][2]
Its structural uniqueness lies in its tetrasubstituted core , which offers four distinct vectors for orthogonal functionalization:[1][2]
C-1 Ester: Electrophilic site for amidation or hydrolysis to the free acid.[1]
C-2 Bromide: Handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems.[1][2]
C-4 Phenol: Nucleophilic site for linker attachment (crucial for PROTACs) or etherification.[1]
C-5 Nitro: Precursor to an aniline, enabling amide coupling or heterocycle formation (e.g., benzimidazoles).[1][2]
This application note provides a validated protocol for the synthesis and downstream functionalization of this scaffold, synthesizing data from recent medicinal chemistry campaigns targeting RNase L recruitment and Pyruvate Kinase inhibition .[1][2]
Synthesis Protocol: Regioselective Nitration
The most direct route to the target is the electrophilic aromatic nitration of Methyl 2-bromo-4-hydroxybenzoate .[1][2] The presence of the C-4 hydroxyl group (activating, ortho, para-director) and the C-1 ester (deactivating, meta-director) cooperatively directs the incoming nitro group to the C-5 position .[1][2]
Method A: Standard Mixed-Acid Nitration (Recommended)
This method is robust and scalable for multigram preparations.[1][2]
Dichloromethane (DCM) or Acetic Acid (AcOH) as solvent (optional, depending on solubility)[1][2]
Step-by-Step Procedure:
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Methyl 2-bromo-4-hydroxybenzoate (10.0 g, 43.3 mmol) in conc. H₂SO₄ (40 mL) .
Note: If the substrate is slow to dissolve, mild warming (30°C) is permissible, but cool back to 0°C before Step 2.[1][2]
Nitration: Cool the solution to -5°C to 0°C using an ice/salt bath.
Addition: Dropwise add a pre-cooled mixture of HNO₃ (2.2 mL, 1.1 eq) and H₂SO₄ (5 mL) over 30 minutes.
Critical: Maintain internal temperature < 5°C .[1] The C-4 phenol is highly activated; higher temperatures promote dinitration or oxidation.[1][2]
Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2][4]
Referenced in RNase L recruiter synthesis (See Ref 1).
For substrates sensitive to strong oxidizers, sodium nitrite (NaNO₂) in H₂SO₄ generates the nitrosonium ion (NO⁺), introducing a nitroso group at C-5, which is subsequently oxidized to the nitro group in situ or by adding dilute HNO₃.[1][2]
Downstream Functionalization Protocols
The utility of this scaffold is defined by its ability to serve as a "switchboard" for chemical synthesis.[1][2]
Context: Attaching an alkyl linker for PROTAC synthesis.
Setup: Dissolve Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) in DMF (anhydrous).
Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq). Stir for 15 min at RT (color change to deep orange/red indicates phenoxide formation).
Alkylation: Add the Linker-Halide (e.g., Boc-amino-alkyl bromide, 1.1 eq).[1][2]
Condition: Heat to 60°C for 4-12 hours.
Workup: Dilute with water, extract with EtOAc.
Note: The electron-withdrawing Nitro group at C-5 increases the acidity of the Phenol, making this alkylation efficient and minimizing O- vs C-alkylation side reactions.[1][2]
Condition: Degas with Argon, then heat to 90°C for 2-6 hours.
Selectivity: The C-2 Bromide is sterically crowded (ortho-ester).[1][2] High-activity catalysts (e.g., SPhos-Pd-G2) may be required for bulky boronic acids.[1][2]
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Caption: Divergent synthesis map showing the generation of the core scaffold and its three primary vectors for medicinal chemistry elaboration.
Switch to electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) and increase temperature to 100°C.
References
TU Dortmund University. (2020).[1] RNA Degradation using Small Molecule-Based Recruiters of RNase L.[1][2] (Dissertation). Describes the synthesis of biaryl scaffolds and RNase L recruiters using methyl 2-bromo-4-hydroxybenzoate derivatives.
Pelliccia, S., et al. (2023).[1][2] Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase.[1]Pharmaceuticals , 16(5), 678.[1][2] Details the synthesis of similar 2-bromo-4-methoxy-5-nitrobenzoate intermediates.
PubChem. (2025).[1][5] Methyl 2-bromo-4-hydroxybenzoate (Compound Summary).[1][2] National Library of Medicine.[1] [1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Transformation Strategies for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Executive Summary & Scaffold Analysis
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a densely functionalized aromatic scaffold. Its utility in drug discovery lies in its orthogonality: it possesses four distinct reactive sites (Ester, Bromide, Phenol, Nitro) that can be manipulated independently. However, this density creates significant chemoselectivity challenges.
The Core Challenge:
Electronic Conflict: The C5-nitro group strongly activates the ring for nucleophilic aromatic substitution (
), potentially destabilizing the C2-bromide during metal-catalyzed cross-couplings.
Catalyst Poisoning: The C4-hydroxyl group (phenol) is rendered highly acidic by the ortho-nitro group (
). Under basic cross-coupling conditions, the resulting phenoxide can bind tightly to palladium, arresting the catalytic cycle (the "anionic poisoning" effect).
Dehalogenation Risk: Standard nitro-reduction conditions (
) will almost certainly cleave the C2-bromide bond (hydrodehalogenation), destroying the scaffold's utility for subsequent coupling.
This guide details the Catalyst Selection Logic required to navigate these competing reactivities, specifically focusing on Suzuki-Miyaura Cross-Coupling and Chemoselective Nitro Reduction .
The Chemo-Selectivity Decision Matrix
The following decision tree illustrates the critical catalyst choices required to preserve specific functionalities during transformation.
Figure 1: Chemoselectivity logic flow for divergent synthesis.
Objective: Couple an aryl boronic acid to the C2-position while tolerating the free phenol and preserving the nitro group.
Catalyst Selection Rationale:
Catalyst:XPhos Pd G2 (Buchwald Generation 2 Precatalyst) or Pd(dppf)Cl₂·DCM .
Why: The electron-deficient nature of the ring (Nitro/Ester) facilitates Oxidative Addition. However, the free phenol requires a ligand that creates a steric shield around the Pd center to prevent formation of stable Pd-phenoxide resting states. XPhos is exceptionally good at this.
Why: Carbonate bases can sometimes be too weak to drive the transmetallation in crowded systems, while alkoxides are too strong and may cause ester hydrolysis. Phosphate provides the "Goldilocks" basicity and buffers the system.
Experimental Protocol:
Component
Equiv.
Role
Substrate
1.0
Scaffold
Aryl Boronic Acid
1.2 - 1.5
Coupling Partner
XPhos Pd G2
0.02 - 0.05
Catalyst (High turnover)
(Tribasic)
3.0
Base (buffers phenol acidity)
1,4-Dioxane /
4:1 Ratio
Solvent System
Step-by-Step Methodology:
Setup: In a reaction vial equipped with a magnetic stir bar, charge the methyl 2-bromo-4-hydroxy-5-nitrobenzoate (1.0 equiv), aryl boronic acid (1.2 equiv), and
(3.0 equiv).
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical as electron-rich phosphines are oxygen-sensitive.
Catalyst Addition: Add XPhos Pd G2 (2-5 mol%) quickly under a counter-flow of inert gas.
Solvation: Add degassed 1,4-Dioxane and water (4:1 ratio) via syringe. Concentration should be approx.[3] 0.1 M - 0.2 M.
Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by LCMS.
Note: If the reaction stalls, add a drop of Triton X-100 surfactant; this often helps stabilize the catalytic species in the biphasic medium.
Workup: Cool to RT. Dilute with EtOAc and acidify slightly with 1M HCl (to pH 5-6) to ensure the phenol is protonated during extraction. Wash with brine, dry over
Safety: Nitro reductions are exothermic. Ensure proper cooling is available.
Solvation: Dissolve the substrate in EtOAc (0.1 M). Avoid MeOH/EtOH if possible, as protic solvents can accelerate dehalogenation side-reactions.
Catalyst Charge: Carefully add 5% Sulfided Pt/C (5-10 wt% relative to substrate mass). Caution: Dry catalyst can be pyrophoric.
Hydrogenation: Purge the vessel with
, then switch to a hydrogen balloon (1 atm).
Reaction: Stir vigorously at Room Temperature . Do not heat.
Monitoring: Monitor by TLC/LCMS every 30 minutes. The intermediate hydroxylamine is often observed; continue stirring until full conversion to aniline.
Workup: Filter through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc. Concentrate the filtrate.
Troubleshooting & Optimization Table
Observation
Diagnosis
Corrective Action
Protocol A: Low Conversion
Pd catalyst poisoned by phenoxide.
Switch to Pd(OAc)2 + SPhos (1:2 ratio). The SPhos ligand is extremely bulky and protects the Pd center.
Protocol A: Hydrolysis of Ester
Base is too strong or reaction too hot.
Switch base to or . Lower temp to 60°C.
Protocol B: Loss of Bromine
Catalyst is too active.
Switch from catalytic hydrogenation to in EtOH/H2O (reflux). This method is 100% halide-safe.
Protocol B: Incomplete Reduction
Hydroxylamine intermediate stalled.
Increase temperature slightly (to 40°C) or add 1 eq. of acetic acid to protonate the intermediate.
References
Selective Hydrogenation of Halogenated Nitroaromatics
Cárdenas, L., et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, 2015.
Suzuki Coupling of Phenols (Ligand Selection)
Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[1][4]
Use of Sulfided Platinum
BenchChem Technical Support.[3][5] "Selective Reduction of Nitro Groups in the Presence of Halogens." BenchChem Application Notes, 2025.
General Cross-Coupling Guide
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.
Technical Support Center: Synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the chemical logic behind each step, ensuring you can adapt and optimize the synthesis for your specific laboratory context.
Part 1: The Recommended Synthetic Pathway: A Mechanistic Overview
The synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is most reliably achieved through a two-step process starting from 2-bromo-4-hydroxybenzoic acid. This route offers superior control over regiochemistry, which is a critical challenge in multi-substituted aromatic systems.
The chosen pathway is as follows:
Fischer Esterification: Conversion of the starting carboxylic acid to its methyl ester.
Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group at the C5 position.
The key to this synthesis is the deliberate order of operations. Attempting to brominate methyl 4-hydroxy-5-nitrobenzoate would likely result in the formation of the incorrect isomer (3-bromo) due to the powerful ortho, para-directing effect of the hydroxyl group. By starting with the bromine atom already in place, we can exploit the combined directing effects of the substituents to achieve the desired C5 nitration with high selectivity.
During the nitration of methyl 2-bromo-4-hydroxybenzoate, the substituent groups guide the incoming electrophile (the nitronium ion, NO₂⁺):
-OH (at C4): A strongly activating, ortho, para-director. It strongly favors substitution at C3 and C5.
-Br (at C2): A deactivating, ortho, para-director. It favors substitution at C3 and C5.
-COOCH₃ (at C1): A deactivating, meta-director. It favors substitution at C3 and C5.
Remarkably, all three substituents direct the incoming nitro group to the C5 position (and the sterically hindered C3 position). This consensus among the directing groups is the reason this pathway is highly effective for generating the desired constitutional isomer.
Caption: Overall workflow for the synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The following decision tree can help you quickly diagnose problems.
Caption: A decision tree for troubleshooting low synthesis yield.
Question 1: My nitration reaction is producing a dark, tarry mixture with very low yield of the desired product. What's going wrong?
Answer: This is a classic sign of an exothermic reaction that has gotten out of control. The nitration of phenolic compounds is extremely rapid and must be carefully managed.
Causality: The mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺).[1][2] If the temperature rises too high, two things happen: the rate of the desired reaction increases uncontrollably, and side reactions, such as oxidation of the phenol and multi-nitration, begin to dominate.[3][4] Phenolic rings are electron-rich and susceptible to oxidation by nitric acid, leading to the formation of complex, polymeric tars.
Diagnostic Steps:
Review your experimental log. Was the temperature monitored constantly during the addition of the nitrating mixture?
Was the addition of the nitrating mixture slow and dropwise? A rapid addition will cause a rapid temperature spike.
Solutions & Optimizations:
Strict Temperature Control: Maintain the reaction temperature between 0-10°C throughout the entire addition process using an ice-salt bath.[4] A temperature above 15°C significantly increases the risk of side product formation.[3][4]
Slow, Controlled Addition: Add the pre-cooled nitrating mixture drop by drop to the solution of your ester with vigorous stirring. This ensures that the heat generated is dissipated efficiently and localized "hot spots" do not form. The addition should take at least 15-20 minutes.[5]
Order of Addition: Always add the nitrating mixture to the substrate solution, not the other way around. This keeps the concentration of the electrophile low at all times.
Temperature (°C)
Observation
Probable Outcome
0-10
Clear solution, controlled reaction
High yield, clean product
10-20
Solution may yellow slightly
Increased chance of isomers/di-nitration
>20
Rapid color change (yellow to dark brown/black)
Runaway reaction, oxidation, low yield
Question 2: The Fischer esterification (Step 1) is not going to completion, and I have a significant amount of unreacted carboxylic acid. How can I drive the reaction forward?
Answer: Fischer esterification is an equilibrium-limited process. To achieve a high yield, you must shift the equilibrium towards the product side according to Le Châtelier's principle.
Causality: The reaction involves the acid-catalyzed attack of methanol on the protonated carboxylic acid, which produces the ester and water. Since water is a product, its presence will drive the equilibrium back towards the starting materials.
Solutions & Optimizations:
Use Excess Methanol: The simplest method is to use methanol as the solvent. The large excess of this reagent will shift the equilibrium to the right. A typical procedure uses the starting acid dissolved in a large volume of methanol.[6]
Remove Water: For larger scale reactions or if using a co-solvent, removing the water as it forms is highly effective. This can be done with a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
Increase Catalyst Concentration: Ensure you have a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄, ~5% v/v).
Increase Reaction Time: Esterifications can be slow. Refluxing for 4-6 hours is common, but some substrates may require overnight refluxing.[7] Monitor the reaction by TLC until the starting acid spot disappears.
Question 3: My final product is pure according to NMR, but I obtained a low yield after recrystallization. What happened?
Answer: This indicates a loss of product during the workup and purification stages.
Causality: The product, while solid, may have significant solubility in your chosen recrystallization solvent, especially if an excessive volume is used. It's also possible for the product to "oil out" if the solution is cooled too quickly, trapping impurities and hindering crystal growth.
Solutions & Optimizations:
Optimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold. Mixed solvent systems, like ethanol/water or methanol/water, are often effective.[8]
Control Cooling Rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling often leads to lower recovery of fine, less pure crystals.
Check the Filtrate: After filtering your crystals, take a small sample of the mother liquor (the filtrate) and add a few drops of water or an anti-solvent. If a large amount of precipitate forms, a significant quantity of your product remains in solution. You can try to recover this by concentrating the filtrate and attempting a second crystallization.
Part 3: Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated nitric and sulfuric acids are extremely corrosive and must be handled with extreme care in a chemical fume hood.[4][5]
Protocol 1: Esterification of 2-bromo-4-hydroxybenzoic acid
To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-bromo-4-hydroxybenzoic acid (10.0 g, 1 equivalent).
Add 100 mL of methanol. Swirl to suspend the solid.
Carefully add 5 mL of concentrated sulfuric acid dropwise to the stirred suspension.
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows the disappearance of the starting material.
Cool the reaction mixture to room temperature. Reduce the volume of methanol to ~20 mL using a rotary evaporator.
Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate should form.
Stir the suspension for 15 minutes to complete precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).
Dry the solid (Methyl 2-bromo-4-hydroxybenzoate) under vacuum. The yield should be >90%.
Protocol 2: Nitration of Methyl 2-bromo-4-hydroxybenzoate
In a 250 mL flask, dissolve the dried Methyl 2-bromo-4-hydroxybenzoate (from the previous step, ~10.6 g, 1 equivalent) in 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
In a separate, dry 50 mL flask, prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath for at least 10 minutes.[5]
Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 20-30 minutes. CRITICAL: Monitor the internal temperature and ensure it does not rise above 10°C.[4]
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
Very slowly and carefully, pour the reaction mixture onto ~200 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.[8]
Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure Methyl 2-bromo-4-hydroxy-5-nitrobenzoate as a pale yellow solid. Dry the final product under vacuum.
Part 4: Frequently Asked Questions (FAQs)
Q: Why is concentrated sulfuric acid used with nitric acid for nitration?
A: Concentrated sulfuric acid is a stronger acid than nitric acid. It acts as a catalyst by protonating the nitric acid, which then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[1][2]
Q: Can I use a different brominating agent or perform the bromination last?
A: While other brominating agents exist, performing the bromination last is not recommended due to poor regioselectivity. The powerful activating, ortho, para-directing hydroxyl group on methyl 4-hydroxy-5-nitrobenzoate would direct the incoming bromine to the C3 position, not the desired C2 position.
Q: What analytical techniques should I use to confirm my final product?
A: A combination of techniques is best. ¹H NMR spectroscopy will confirm the substitution pattern on the aromatic ring. Mass spectrometry will confirm the molecular weight. Finally, measuring the melting point and comparing it to the literature value provides a good indication of purity.
Q: My esterification reaction seems to stall. Can I use thionyl chloride instead?
A: Yes, converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) followed by the addition of methanol is a highly effective, non-equilibrium method for esterification.[6] This is an excellent alternative if the Fischer esterification is proving inefficient, as the reaction is irreversible and typically goes to completion quickly at room temperature or with gentle heating.
References
Supporting Information for "A FRET-based anaplasma marginale DNAzyme sensor". CDC Stacks. [Link]
Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]
Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com. [Link]
Kamm, O., & Segur, J. B. Methyl m-nitrobenzoate. Organic Syntheses. [Link]
Methyl 2-Bromo-5-nitrobenzoate. PubChem, National Institutes of Health. [Link]
Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Science Madness Discussion Board. [Link]
Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. [Link]
What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]
Technical Support Center: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. It addresses common stability issues and offers troubl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. It addresses common stability issues and offers troubleshooting advice for experiments involving this compound. Our approach is grounded in the chemical principles governing the reactivity of its constituent functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate?
A1: The stability of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is influenced by its three main functional groups: a methyl ester, a phenolic hydroxyl group, and a nitro group on the aromatic ring. The primary concerns are:
Hydrolysis: The methyl ester is susceptible to cleavage in the presence of acids or bases, yielding 2-bromo-4-hydroxy-5-nitrobenzoic acid and methanol.[1][2][3][4]
Oxidation and Base Sensitivity: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can lead to colored impurities.[5][6] It also imparts acidic character, making the compound reactive towards bases.
Photodegradation: Nitroaromatic compounds can be light-sensitive and may degrade upon prolonged exposure to UV or even ambient light.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation, adhere to the following storage guidelines, which are best practices for many substituted aromatic compounds:
Storage Parameter
Recommendation
Rationale
Temperature
Store at 2-8°C.
Reduces the rate of potential decomposition reactions.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Minimizes oxidation of the phenolic hydroxyl group.
Light
Store in an amber, light-resistant vial.
Prevents photodegradation due to the nitroaromatic group.
Moisture
Keep the container tightly sealed in a dry environment.
Prevents hydrolysis of the methyl ester.[1][2][3][4]
Q3: I've noticed my sample of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate has developed a yellowish or brownish tint over time. What could be the cause?
A3: The development of a colored tint is most likely due to the oxidation of the phenolic hydroxyl group. Phenols are known to form colored quinone-type byproducts upon exposure to air (oxygen).[5][6] The presence of the electron-withdrawing nitro group can further activate the ring, potentially increasing its susceptibility to oxidation. Storing the compound under an inert atmosphere can help mitigate this issue.
Q4: Can I use a strong base, like sodium hydroxide, in a reaction with this compound?
A4: The use of strong bases is generally not recommended without careful consideration of the reaction conditions. There are two primary reasons for this:
Ester Hydrolysis: Strong bases will rapidly hydrolyze the methyl ester to the corresponding carboxylate salt (saponification).[3][4]
Phenolic Deprotonation: The phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a phenoxide. While this may be a desired step in some synthetic routes, the resulting phenoxide is often even more susceptible to oxidation than the neutral phenol.
If your experimental design requires basic conditions, consider using a weaker, non-nucleophilic base and running the reaction at a low temperature to minimize ester hydrolysis.
Troubleshooting Experimental Issues
Problem 1: Low yield in a reaction where the ester is expected to remain intact.
Symptom: You obtain a significant amount of a more polar byproduct, which is soluble in aqueous base.
Potential Cause: Unintentional hydrolysis of the methyl ester to the carboxylic acid. This can be caused by trace amounts of acid or base in your reactants or solvents, or by prolonged reaction times at elevated temperatures in the presence of water.
Troubleshooting Steps:
Solvent Purity: Ensure your solvents are anhydrous.
Reagent Purity: Check the pH of your reaction mixture before starting. Neutralize any acidic or basic impurities if possible.
Temperature Control: Run the reaction at the lowest effective temperature.
Reaction Time: Minimize the reaction time.
Problem 2: Appearance of multiple unexpected spots on a TLC plate during a reaction.
Symptom: Your reaction mixture shows several new spots on the TLC plate that are difficult to characterize.
Potential Cause: Decomposition of the starting material. This could be due to excessive heat, exposure to light, or incompatibility with other reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction byproducts.
Key Degradation Pathway: Ester Hydrolysis
The most common stability issue you are likely to encounter is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis
This is a reversible reaction. To minimize it, it is crucial to use anhydrous conditions.
Caption: Reversible acid-catalyzed hydrolysis of the methyl ester.
Base-Catalyzed Hydrolysis (Saponification)
This reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate salt.
SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
PMC. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
ECHEMI. (n.d.). Methyl 2-bromo-5-nitrobenzoate SDS, 6942-36-5 Safety Data Sheets.
Chemguide. (n.d.). hydrolysis of esters.
Google Patents. (n.d.). US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds.
Academia.edu. (n.d.). (PDF) Density functional theory study of benzoic acid decarboxylation.
IJBPAS. (2024, December 1). protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate.
Chemistry LibreTexts. (2023, January 23). Ring Reactions of Phenol.
Chemguide. (n.d.). ring reactions of phenol.
The Royal Society of Chemistry. (n.d.). The reactions of the phenols.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?
organic-chemistry.org. (n.d.). Ester to Acid - Common Conditions.
ResearchGate. (2026, January 18). Decarboxylative Hydroxylation of Benzoic Acids | Request PDF.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #: 2B4H5N-STAB-001
Subject: Technical Guide: Decomposition Pathways & Handling of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Role: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with Methyl 2-bromo-4-hydroxy-5-nitrobenzoate as a high-value intermediate, possibly in the synthesis of thrombopoietin receptor agonists (like Eltrombopag analogs) or similar heterocyclic API scaffolds.
This molecule presents a "Three-Fold Threat" to stability due to its dense functionalization:
Hydrolytic Instability: The electron-deficient ring accelerates ester hydrolysis.
Photochemical Lability: The ortho-nitro/phenol motif (positions 4 and 5) creates a rapid degradation pathway via Excited State Proton Transfer (ESPT).
Nucleophilic Susceptibility: The C2-Bromine is activated by the adjacent ester, making it prone to unintended displacement (
).
This guide details these pathways and provides actionable protocols to prevent yield loss.
Module 1: The Primary Decomposition Pathways
Hydrolysis (The "Silent" Yield Killer)
Mechanism: Base-Catalyzed Hydrolysis (
).[1]
While methyl esters are generally stable, the 5-nitro group is strongly electron-withdrawing. This pulls electron density from the benzene ring, which in turn makes the carbonyl carbon at C1 significantly more electrophilic.
The Risk: Even mild bases (carbonate, bicarbonate) or slightly basic aqueous workups (pH > 8) can rapidly saponify the ester to 2-bromo-4-hydroxy-5-nitrobenzoic acid .
Symptom: The product precipitates out of organic solution upon acidification (as the free acid is less soluble in DCM/EtOAc than the ester).
Photochemical Degradation (The "Yellowing" Effect)
Mechanism: Ortho-Nitrophenol Rearrangement.
The 4-hydroxy and 5-nitro groups are ortho to each other. Upon exposure to UV or blue light (
), the molecule undergoes an intramolecular hydrogen transfer from the hydroxyl group to the nitro group.
The Pathway: Excited State
aci-nitro tautomer release of HONO (nitrous acid) formation of phenoxy radicals or quinoid species.
Symptom: Samples turn from off-white/pale yellow to deep orange or brown. This is often irreversible.
Nucleophilic Aromatic Substitution (
)
Mechanism: Displacement of Bromine.
The Bromine at C2 is ortho to the electron-withdrawing ester. If you use strong nucleophiles (amines, thiolates) in your synthesis, they may attack C2 and displace the bromine before reacting with the intended site (e.g., the phenol or nitro group).
Visualization: Decomposition Logic
The following diagram maps the causality of these degradation events.
Q1: My solid product turned dark orange overnight on the bench. Is it ruined?
Diagnosis: Photochemical degradation (Quinone formation).
Analysis: You likely exposed the ortho-nitrophenol moiety to ambient lab light. The color change indicates the formation of para-quinone type impurities or charge-transfer complexes.
Resolution:
Check HPLC purity. If the impurity is <2%, recrystallize from Methanol/Water (in the dark).
Prevention: Store exclusively in amber vials wrapped in aluminum foil.
Q2: I see a new peak at RRT 0.85 (approx) and yield is low after aqueous workup.
Diagnosis: Hydrolysis to the carboxylic acid.
Analysis: The acid derivative is more polar and elutes earlier on Reverse Phase HPLC (lower RRT). It is also likely washing out into your aqueous basic layer during extraction.
Resolution:
Acidify your aqueous waste stream to pH 2-3. If a solid precipitates, that is your hydrolyzed product.
Protocol Adjustment: Switch from saturated
washes to a dilute phosphate buffer (pH 6-7) or brine wash to minimize base contact time.
Q3: Can I heat this reaction to >80°C to push conversion?
Diagnosis: Thermal instability risk.
Analysis: While the ester is thermally robust, the nitro group adjacent to a hydroxyl can undergo thermal rearrangement or oxidative degradation at high temperatures, especially in the presence of trace metals.
Recommendation: Do not exceed 60°C unless strictly necessary. If higher temps are required, ensure the atmosphere is strictly inert (
or ) to prevent oxidative radical propagation.
Module 3: QC & Analytical Impurity Profiling
Use this table to identify common degradation products in your LC-MS data.
Impurity Type
Origin
Relative Retention Time (RRT)*
Mass Shift (vs Parent)
Observation
Parent
N/A
1.00
0
Off-white solid
Hydrolyzed Acid
High pH / Water
~0.80 - 0.90
-14 Da (Loss of )
White precipitate in aq. layer
Debrominated
Hydrogenation Side-Rxn
~0.60
-79 Da (Loss of , +)
Common if using Pd/C
Quinoid Dimer
Photolysis/Oxidation
> 1.20
+Variable (Dimerization)
Dark brown oil/gum
Adduct
Nucleophilic Attack
Variable
Depends on Nucleophile
Unexpected mass peak
*Note: RRT is estimated for a standard C18 Reverse Phase column with Water/Acetonitrile gradient.
Module 4: Recommended Handling Protocol
To ensure data integrity and reproducibility, adopt this "Dark/Dry/Cold" standard:
Storage:
is optimal; is acceptable for active use.
Container: Amber glass ONLY. If amber is unavailable, wrap clear glass in foil immediately.
Solvents: Use anhydrous solvents (DCM, THF, DMF) for reactions. Avoid protic solvents (MeOH, EtOH) if strong bases are present to prevent transesterification.
Workup: Keep aqueous washes neutral (pH 6-7). Work quickly.
References
Photochemistry of Nitrophenols: Bejan, D. et al. "Photochemical degradation of o-nitrophenol." Journal of Photochemistry and Photobiology A: Chemistry, 2010.
Ester Hydrolysis Mechanisms: Kirby, A. J. "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics, Elsevier.
Eltrombopag Intermediate Synthesis: "Process for the preparation of Eltrombopag and intermediates thereof."[2] Google Patents (WO2021001044A1).
General Stability of Nitro-Benzoates: "Methyl 2-bromo-5-nitrobenzoate Safety Data Sheet." Fisher Scientific.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction Monitoring & Troubleshooting for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
CAS: 1642794-76-0
Audience: Researchers, Process Chemists, and Analytical Scientists.[1]
Technical Overview & Molecule Profile
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic building block.[1] Its poly-substituted nature presents specific analytical challenges. The presence of an acidic phenol (pKa ~5-6 due to electron-withdrawing nitro and ester groups), a labile methyl ester, and a reducible nitro group requires a tailored monitoring strategy.[1]
Physicochemical Profile
Property
Value / Characteristic
Impact on Monitoring
CAS Number
1642794-76-0
Use for exact catalog searches (Sigma, BLD Pharm).[1]
Q1: Why does the starting material (Methyl 2-bromo-4-hydroxy-5-nitrobenzoate) show severe peak tailing or split peaks on my C18 column?
A: This is a classic ionization issue.
The Cause: The phenolic hydroxyl group at C4 is significantly acidified by the ortho-nitro group (C5) and the para-ester (C1).[1] Its pKa is likely between 5.0 and 6.[1]0. If your mobile phase pH is near this pKa (e.g., using ammonium acetate or unbuffered water), the molecule exists in a dynamic equilibrium between the neutral phenol and the phenolate anion.[1]
The Fix: You must suppress ionization.[1] Use a mobile phase with pH < 3.0 .[1]
Recommended: 0.1% Phosphoric Acid (H3PO4) or 0.1% Trifluoroacetic Acid (TFA).[1]
Avoid: Formic acid (sometimes too weak if the pKa is very low) or neutral buffers.[1]
Q2: I see a new peak eluting earlier than my product during the reaction. Is this the de-brominated byproduct?
A: It is more likely the hydrolysis product (Acid) .[1]
Analysis: Under basic conditions (e.g., alkylation with K2CO3), the methyl ester at C1 is susceptible to hydrolysis.[1]
Verification:
Retention Time: The carboxylic acid derivative (2-bromo-4-hydroxy-5-nitrobenzoic acid) is more polar than the methyl ester and will elute earlier on a Reverse Phase (RP) column.[1]
UV Spectrum: The UV spectrum remains similar (same chromophore), but the retention time shifts significantly.[1]
Check: Inject a sample of the reaction mixture spiked with the suspected acid intermediate if available, or check LC-MS for a mass of [M-14] (loss of CH3 + H).[1]
Category B: TLC & Visualization[1]
Q3: The compound streaks badly on silica TLC plates. How can I get a clean spot?
A: The acidic phenol interacts with the silanols on the silica gel.[1]
The Fix: Acidify your TLC eluent.[1] Add 1% Acetic Acid or 0.5% Formic Acid to your Hexane/Ethyl Acetate mobile phase.[1] This keeps the phenol protonated and reduces streaking.[1]
Q4: Which stain is best for monitoring the disappearance of this starting material?
A:
UV (254 nm): The nitro-aromatic system is highly UV active.[1] This is your primary method.
Ferric Chloride (FeCl3): Specific for phenols.[1] The starting material will stain a distinct color (often purple/red).[1] If you alkylate the phenol (capping the OH), the product will not stain with FeCl3, providing a binary "Yes/No" confirmation of reaction completion.[1]
Standardized Protocols
Protocol 1: Robust HPLC Method for Reaction Monitoring
Use this method to separate the Starting Material (SM) from common derivatives (Alkylated product, Hydrolyzed acid).[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.[1]
Mobile Phase A: Water + 0.1% H3PO4 (Phosphoric Acid).[1]
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (SM): ~9-11 min.
O-Alkylated Product: ~13-15 min (Least Polar).
Protocol 2: 1H NMR Quick-Check
Use this to distinguish regioisomers or confirm structure.[1]
Solvent: DMSO-d6 (Phenol proton is often visible here).[1]
Key Signals:
H6 (Singlet, ~8.3 - 8.5 ppm): Deshielded by ortho-NO2 and ortho-COOMe.[1]
H3 (Singlet, ~7.2 - 7.5 ppm): Shielded by ortho-OH, Deshielded by ortho-Br.[1]
Coupling: As H3 and H6 are para to each other, they appear as singlets (J < 1 Hz).[1] If you see doublets (J ~8 Hz), you have the wrong isomer (likely 3-nitro or 6-nitro).[1]
Visualizations & Logic Flows
Figure 1: HPLC Method Development Decision Tree
Follow this logic to resolve peak shape issues for phenolic nitro-benzoates.
Caption: Decision tree for correcting HPLC peak tailing caused by the acidic phenolic group.
Figure 2: Common Reaction Pathways & Impurities
Monitoring targets for standard transformations.
Caption: Primary reaction pathways and associated shifts in polarity for chromatographic monitoring.
References
Sigma-Aldrich. Methyl 2-bromo-4-hydroxy-5-nitrobenzoate Product Detail. Retrieved from (Search CAS: 1642794-76-0).[1]
PubChem. Methyl 2-bromo-5-nitrobenzoate (Structural Analog Data). National Library of Medicine.[1] Retrieved from [Link].[1]
Organic Syntheses. Nitration of Methyl Benzoate (General Procedure). Org.[1][3][4] Syn. Coll. Vol. 1, p.372.[1] Retrieved from [Link].[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Current Status: Operational
Support Tier: Level 3 (Senior Application Science)
Topic: Analytical & Synthetic Troubleshooting for Halogenated Nitroaromatics[1][2]
Executive Summary
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a critical intermediate, often associated with the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag) and other bioactive scaffolds.[1][2] Its impurity profile is complex due to the "cooperative" directing effects of its substituents, which drive nitration to specific—but sterically distinct—positions.
This guide addresses the three primary challenges in profiling this molecule:
Regioisomer Resolution: Separating the 5-nitro (desired) from the 3-nitro (impurity) species.
Peak Tailing: Managing the phenolic hydroxyl group's interaction with stationary phases.[1]
User Question: I am observing significant peak tailing for the main compound, and I cannot resolve the impurity eluting at RRT 0.95. What parameters should I adjust?
Senior Scientist Response:
The tailing is likely caused by the ionization of the phenolic hydroxyl group (
, lowered by the electron-withdrawing nitro and bromo groups).[2] The resolution issue at RRT 0.95 is almost certainly the 3-nitro regioisomer .
Troubleshooting Protocol
Parameter
Recommendation
Scientific Rationale
Mobile Phase pH
Acidic (pH 2.0 – 2.5)
You must suppress the ionization of the phenol.[1][2] Use 0.1% Formic Acid or 0.1% Phosphoric Acid.[1][2] At neutral pH, the phenolate ion interacts strongly with residual silanols, causing tailing.
Stationary Phase
PFP (Pentafluorophenyl) or C18 with high carbon load
PFP columns offer superior selectivity for halogenated and nitro-aromatic isomers via - interactions, often resolving the 3-nitro/5-nitro pair better than standard C18.[1][2]
Temperature
Sub-ambient (15–20°C)
Lowering temperature reduces longitudinal diffusion and can enhance the selectivity () between closely eluting structural isomers.[2]
Gradient Slope
Shallow (e.g., 5% B change over 10 min)
Isomers with identical hydrophobicity require maximizing the interaction time with the stationary phase to differentiate subtle steric properties.
Critical Warning: If using LC-MS, avoid Phosphoric Acid (non-volatile).[1][2] Switch to Formic Acid or Trifluoroacetic acid (TFA), though TFA may suppress MS ionization signal.[2]
Module 2: Synthetic Root Cause Analysis
User Question: We are consistently seeing an impurity at 3-5% levels. Is this a reaction byproduct or a degradation product?
Senior Scientist Response:
To identify the source, we must look at the nitration mechanism. The starting material is Methyl 2-bromo-4-hydroxybenzoate .[1]
The "Cooperative" Directing Effect Trap
All three substituents on the ring direct incoming electrophiles (
) to the same positions, but steric hindrance dictates the ratio.
4-OH (Activator): Directs ortho to positions 3 and 5.
2-Br (Weak Deactivator): Directs ortho/para. Para to 2 is 5.[1][3] Ortho to 2 is 3.[1]
1-COOMe (Deactivator): Directs meta to positions 3 and 5.
Result: Both positions 3 and 5 are electronically activated.
Position 3 (Minor Impurity): "Sandwiched" between the 2-Br and 4-OH groups.[1][2] This is your 3-5% impurity.[1]
Impurity Genealogy Diagram
Figure 1: Reaction pathway showing the origin of the critical 3-nitro regioisomer and potential over-nitration or hydrolysis byproducts.[2][4][5]
Module 3: Mass Spectrometry & Structural Elucidation
User Question: The mass spectrum shows a split peak pattern. Is my compound contaminated with a halogenated impurity?
Senior Scientist Response:
Not necessarily. The "split" is likely the natural isotopic signature of Bromine. You must validate the Isotopic Abundance Pattern before assuming contamination.[1]
Q: Can I store the standard in methanol?A:Use Caution. While methyl esters are generally stable in methanol, the presence of the electron-withdrawing nitro group makes the ester carbonyl more electrophilic. If the methanol contains trace water or base, transesterification or hydrolysis to the acid (Impurity C) can occur over long periods.
Recommendation: Store stock solutions in Acetonitrile at -20°C.
Q: Why does the retention time shift during the batch run?A: This is often a pH Hysteresis effect.[1] If your mobile phase buffer capacity is too low (e.g., < 10 mM), the injection of a highly acidic sample (phenolic nitrated compound) can locally shift the pH on the column head.
Fix: Increase buffer concentration to 20-25 mM Ammonium Formate (for MS) or Phosphate (for UV).[1][2]
References
Nitration Regioselectivity & Mechanism
Topic: Electrophilic aromatic substitution on activated/deactivated rings.[1][2]
Source: RSC Education.[1][2][6] "Nitration of methyl benzoate."
Technical Support Center: Optimization of Work-up Procedures for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Welcome to our dedicated technical support center for the synthesis and purification of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the synthesis and purification of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing the work-up procedure for this specific nitration reaction. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring both technical accuracy and practical success.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of quenching the reaction mixture on ice water after nitration?
A1: Quenching the reaction mixture by pouring it onto ice or into cold water is a critical step with multiple functions. Firstly, the nitration of aromatic compounds is a highly exothermic process. The ice water rapidly cools the reaction, preventing thermal runaway and the formation of unwanted by-products from overheating. Secondly, it dilutes the strong acid mixture (typically sulfuric and nitric acid), which effectively halts the nitration reaction. For many solid nitroaromatic compounds, this dilution significantly decreases their solubility in the aqueous medium, leading to the precipitation of the crude product, which is the initial step in its isolation.[1]
Q2: Why is a sodium bicarbonate wash essential in the work-up of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate?
A2: A wash with a mild base like sodium bicarbonate (NaHCO₃) is crucial for several reasons. The primary purpose is to neutralize and remove any residual strong acids (H₂SO₄ and HNO₃) from the reaction.[1] If left in the organic phase, these acids can interfere with subsequent purification steps, such as chromatography on silica gel, or cause degradation of the product during storage or upon heating (e.g., during solvent evaporation).
Furthermore, in the case of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, the starting material and product contain a phenolic hydroxyl group, which is acidic. The sodium bicarbonate wash will deprotonate any unreacted starting material (Methyl 2-bromo-4-hydroxybenzoate) and other acidic by-products, converting them into their water-soluble sodium salts. This allows for their efficient removal from the organic layer, which contains the desired, less acidic, nitrated product. It is important to use a weak base like sodium bicarbonate, as a strong base like sodium hydroxide could potentially hydrolyze the methyl ester functional group.
Q3: I am observing a persistent emulsion during the extraction process after the bicarbonate wash. How can I resolve this?
A3: Emulsion formation is a common issue, particularly when washing with basic solutions which can form salts that act as surfactants.[1] Here are several strategies to break an emulsion:
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion and improve phase separation.[1]
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Precipitation Upon Quenching
The product may be an oil or have some solubility in the acidic aqueous mixture.
Perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract multiple times with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.[1]
Low Yield of Final Product
- Incomplete reaction.- Over-nitration leading to dinitro products.[2]- Loss of product during work-up due to its partial solubility in the aqueous phase.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Carefully control the reaction temperature to avoid over-nitration.- During extraction, ensure thorough mixing of the layers and perform multiple extractions with fresh solvent.
Presence of Multiple Spots on TLC After Work-up
- Formation of positional isomers (e.g., nitration at a different position).- Presence of unreacted starting material.- Formation of dinitro by-products.
- Optimize reaction conditions (temperature, reaction time) to improve regioselectivity.- Ensure an efficient sodium bicarbonate wash to remove acidic starting material.- Purify the crude product using column chromatography or recrystallization.
Product is a Dark, Tarry Substance
Oxidation of the phenol group by the strong nitrating mixture.[2]
- Use milder nitrating conditions (e.g., lower temperature, shorter reaction time).- Consider protecting the hydroxyl group before nitration, followed by deprotection.
Loss of Bromine Substituent (Ipso-Substitution)
The bromine atom is displaced by the nitro group.[2]
- Modify reaction conditions (e.g., change nitrating agent, solvent) to disfavor this pathway.- Consider an alternative synthetic route where the nitro group is introduced before the bromine atom.
Optimized Work-up Protocol
This protocol is a general guideline and may require optimization based on the specific scale and conditions of your reaction.
Quenching: Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).
Isolation of Crude Product:
If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.
If no solid precipitates: Transfer the quenched mixture to a separatory funnel.
Extraction (if necessary): Extract the aqueous phase 2-3 times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.
Neutralization Wash: Dissolve the crude solid (from step 2) or use the combined organic extracts (from step 3) and wash in a separatory funnel with a saturated sodium bicarbonate solution. Caution: Vent the separatory funnel frequently to release the CO₂ gas that evolves.[1] Separate the aqueous layer.
Water Wash: Wash the organic layer with water to remove any remaining bicarbonate solution and other water-soluble impurities.
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to aid in the removal of water.
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizing the Workflow
Caption: General experimental workflow for the work-up of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
A Comparative Guide to the Biological Activity of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate and Its Analogs
This guide provides a comparative analysis of the anticipated biological activities of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. While specific experimental data for this compound is not extensively available in the publ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of the anticipated biological activities of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. While specific experimental data for this compound is not extensively available in the public domain, its structural motifs—a substituted nitrobenzoate core—strongly suggest a range of biological activities. By examining structurally related analogs with documented biological effects, we can infer and contextualize the potential of this molecule. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nitroaromatic compounds.
Introduction to Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a small organic molecule featuring a benzene ring substituted with a methyl ester, a bromine atom, a hydroxyl group, and a nitro group. Each of these functional groups contributes to its overall chemical properties and, consequently, its potential biological activity. The presence of the nitroaromatic system is particularly significant, as this class of compounds is known for a broad spectrum of bioactivities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] The biological activity of many nitroaromatic compounds is contingent on the reductive activation of the nitro group, a process often mediated by cellular nitroreductases.[4]
Comparative Analysis of Biological Activities
Anticancer and Cytotoxic Potential
Nitroaromatic compounds have garnered considerable interest as potential anticancer agents.[2] Their mechanism of action often involves bioreduction of the nitro group under hypoxic conditions, which are characteristic of solid tumors, to form cytotoxic radicals.[5] This selective activation in low-oxygen environments makes them attractive candidates for targeted cancer therapy.
Comparison with Analogs:
Studies on various nitroaromatic compounds have demonstrated their cytotoxic effects against a range of cancer cell lines. For instance, a series of ortho-nitrobenzyl derivatives were shown to selectively affect the viability of human breast and ovarian cancer cells compared to non-tumoral cell lines.[2] The cytotoxicity of these compounds can be influenced by factors such as their single-electron reduction potentials and their lipophilicity (log D), which affects cellular uptake.[1]
Compound/Analog Class
Cell Line(s)
IC50/GI50 (µM)
Key Findings
Reference
ortho-Nitrobenzyl derivatives
Human breast and ovarian cancer cells
Varies
Selective cytotoxicity towards cancer cells; genotoxic effects observed.
Based on these comparisons, it is plausible that Methyl 2-bromo-4-hydroxy-5-nitrobenzoate would exhibit some level of cytotoxic activity, particularly in hypoxic cancer cells. The presence of the electron-withdrawing nitro and bromo groups, along with the hydroxyl group, would influence its electrochemical properties and potential for bioreductive activation.
Antimicrobial Activity
The halo-nitro chemical scaffold is a well-established pharmacophore for antimicrobial agents.[6] Several compounds containing both a halogen (like bromine) and a nitro group have demonstrated potent antibacterial and antifungal properties.
Comparison with Analogs:
A study on a series of sec-alpha-halo-nitro compounds revealed that they are active antibacterial and antifungal agents, with the bromo derivatives being the most active and stable.[6] Furthermore, flavonoid derivatives incorporating bromine and a nitro group have shown significant antimicrobial properties.[7] For example, 6-chloro-8-nitroflavone displayed potent inhibitory activity against pathogenic bacteria.[7] Benzoate derivatives themselves, particularly 4-nitro-benzoates, have been synthesized for evaluation as antimicrobial and disinfectant agents.[8]
Compound/Analog Class
Organism(s)
MIC (mg/mL)
Key Findings
Reference
sec-alpha-bromo-nitro compounds
Bacteria and Fungi
Not specified
Bromo derivatives are the most active and stable in the series.
Given these findings, Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a strong candidate for possessing antimicrobial properties. The combination of the bromo and nitro substituents on the benzoate core aligns with the structural features of known antimicrobial halo-nitro compounds.
Enzyme Inhibition
Substituted benzoic acid derivatives have been identified as inhibitors of various enzymes.[10] The specific substitution pattern on the aromatic ring plays a crucial role in determining the inhibitory potency and selectivity.
Comparison with Analogs:
For instance, certain para-substituted benzoic acid derivatives have been identified as potent and selective inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and cell migration.[10] Additionally, enzyme inhibition assays are used to evaluate the safety of food preservatives like sodium benzoate, demonstrating their interaction with enzymes at a molecular level.[11][12][13] While direct analogs of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate as enzyme inhibitors are not readily found in the literature, the general principle of substituted benzoates acting as enzyme inhibitors is well-established.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, a series of standardized in vitro assays would be necessary.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Caption: Workflow of the MTT assay for cytotoxicity.
Step-by-Step Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
A Comparative Guide to Purity Analysis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safe, effective development of n...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safe, effective development of new therapeutics. Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The focus will be on the practical application of these techniques, the rationale behind experimental choices, and the interpretation of the data to provide a holistic understanding of the compound's purity profile.
The Synthetic Landscape and Potential Impurities
Understanding the potential impurities in a sample of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is crucial for selecting the most appropriate analytical method. The synthesis of this molecule typically involves electrophilic aromatic substitution reactions, namely bromination and nitration of a substituted benzoic acid derivative.[1][2] The order of these reactions can influence the impurity profile.[3]
A plausible synthetic route could involve the nitration of methyl 2-bromo-4-hydroxybenzoate or the bromination of methyl 4-hydroxy-5-nitrobenzoate.[4][5]
Potential Process-Related Impurities:
Isomeric Impurities: Incomplete regioselectivity during bromination or nitration can lead to the formation of isomers, such as methyl 3-bromo-4-hydroxy-5-nitrobenzoate or other positional isomers.
Starting Materials: Unreacted starting materials, like methyl 4-hydroxybenzoate or methyl 2-bromobenzoate, may be present.
Over-reacted Products: Dinitrated or dibrominated species can form under harsh reaction conditions.
By-products from Side Reactions: Hydrolysis of the methyl ester to the corresponding carboxylic acid (3-Bromo-4-hydroxy-5-nitrobenzoic acid) can occur.[6]
Potential Degradation Products:
Forced degradation studies, which subject the compound to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and developing stability-indicating methods.[7][8][9] For a nitroaromatic compound, potential degradation pathways include reduction of the nitro group and hydrolysis of the ester.[10]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly in the reversed-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[11][12]
Principle of Separation
In reversed-phase HPLC (RP-HPLC), the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Experimental Protocol: A Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the main component from all potential impurities and degradation products.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and resolution for aromatic compounds.
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
The acidic mobile phase suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength.
Gradient
0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
A gradient elution is crucial for separating compounds with a wide range of polarities, from polar impurities to the less polar main compound and potential nonpolar by-products.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection
UV at 254 nm and 280 nm
The aromatic ring and nitro group provide strong UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores.
Injection Vol.
10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of the Methyl 2-bromo-4-hydroxy-5-nitrobenzoate sample.
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation
The purity of the sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards of the known impurities are required.
"Methyl 2-bromo-4-hydroxy-5-nitrobenzoate" performance in different reaction types
This guide provides an in-depth technical analysis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0), a specialized polysubstituted scaffold used in the synthesis of complex heterocycles and kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0), a specialized polysubstituted scaffold used in the synthesis of complex heterocycles and kinase inhibitors.
Executive Summary & Scaffold Analysis
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal reactive handles. Unlike simpler benzoates, this molecule offers four distinct sites for diversification, each addressable under specific conditions without protecting groups.
Structural Logic & Reactivity Matrix
Site
Functional Group
Reactivity Mode
Electronic/Steric Environment
C1
Methyl Ester
Electrophile
Deactivated by conjugation; precursor to amides/acids.
C2
Bromide
Cross-coupling Handle
Sterically Hindered (ortho-ester) but Electronically Activated (EWG effect).
C4
Hydroxyl (Phenol)
Nucleophile
Highly Acidic (pKa ~5-6) due to ortho-nitro and para-EWG influence.
C5
Nitro Group
Latent Nucleophile
Ortho to OH; precursor to 5-amino group for Benzoxazole formation.
Performance in Nucleophilic Substitution (O-Alkylation)
The presence of the 5-nitro group significantly alters the performance of the C4-hydroxyl compared to the non-nitro analog (Methyl 2-bromo-4-hydroxybenzoate).
Comparative Analysis: Acidity & Kinetics
The 5-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the phenoxide anion.
Performance Advantage: The compound undergoes O-alkylation under milder conditions (weak bases like KHCO₃ or K₂CO₃) compared to the non-nitro analog, which often requires stronger bases (Cs₂CO₃ or NaH) or higher temperatures.
Selectivity: The enhanced acidity minimizes competitive hydrolysis of the C1-ester, a common side reaction when using strong bases.
Experimental Protocol: Mild O-Alkylation
Objective: Synthesis of Methyl 2-bromo-4-methoxy-5-nitrobenzoate.
Dissolution: Dissolve Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) in anhydrous DMF (0.2 M).
Base Addition: Add K₂CO₃ (1.5 eq). Note: The solution will turn bright yellow/orange immediately due to the formation of the resonance-stabilized nitrophenoxide.
Alkylation: Add Methyl Iodide (1.2 eq) dropwise at 0°C.
Reaction: Stir at 25°C for 2 hours. (Non-nitro analog typically requires 60°C).
Workup: Pour into ice water. The product precipitates as a solid (Yield >90%).
Performance in Palladium-Catalyzed Coupling (Suzuki-Miyaura)
The C2-Bromide is the most challenging handle due to steric crowding from the C1-ester. However, the electron-withdrawing nature of the ring (Nitro + Ester) facilitates the oxidative addition step of the catalytic cycle.
Reactivity Comparison
Substrate
Steric Hindrance
Electronic Activation
Catalyst Requirement
Typical Yield
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
High (Ortho-Ester)
High (Nitro/Ester EWGs)
Active Pd (e.g., SPhos, XPhos)
75-85%
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Low
High
Standard Pd(PPh₃)₄
90-95%
Methyl 2-bromo-4-hydroxybenzoate
High
Low
Specialized (Pd-PEPPSI)
50-65%
Optimized Protocol: C2-Arylation
Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is preferred over Pd(PPh₃)₄ due to higher stability and smaller bite angle, which accommodates the steric bulk.
Base: K₃PO₄ (3.0 eq) in Dioxane/Water (9:1).
Temperature: 90-100°C. Note: Lower temperatures result in incomplete conversion due to the steric barrier at C2.
Ligand Note: If the coupling partner is also hindered (e.g., ortho-substituted boronic acid), switch to SPhos or XPhos precatalysts to boost yields.
Performance in Heterocyclic Cyclization (Benzoxazole Synthesis)
The unique 4-hydroxy-5-nitro motif is a "pre-organized" precursor for benzoxazoles. This is a superior route compared to nitrating a pre-formed benzoxazole, which often yields inseparable regioisomeric mixtures.
Mechanism: Reductive Cyclization
The transformation involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde or orthoformate.
Figure 1: The "One-Pot" reductive cyclization pathway utilizing the orthogonal 4-OH and 5-NO2 groups.
Experimental Insight
Stepwise vs. One-Pot: While stepwise reduction (H₂/Pd-C) followed by cyclization is standard, a one-pot reductive cyclization using Sodium Dithionite (Na₂S₂O₄) in the presence of the aldehyde allows for the synthesis of benzoxazoles in a single step, avoiding the isolation of the oxidation-sensitive aminophenol intermediate.
Summary of Experimental Data
The following table summarizes the expected performance of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate across key reaction classes, based on electronic and steric principles validated in similar scaffolds (e.g., Urolithin C precursors).
Reaction Type
Reagent/Conditions
Key Observation
Reference Grounding
O-Alkylation
MeI, K₂CO₃, DMF, RT
Fast (<2h). Nitro group acidifies phenol; no O-C rearrangement observed.
[Sigma-Aldrich, 2024]
Suzuki Coupling
Ar-B(OH)₂, Pd(dppf)Cl₂, 90°C
Steric Challenge. Requires heat; C2-Br is activated but hindered.
[BenchChem, 2025]
Nitro Reduction
Fe, AcOH, EtOH, Reflux
Clean. Quantitative conversion to aniline; ester remains intact.
Sigma-Aldrich. Product Specification: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0).[1] Available at:
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15833211, Methyl 2-bromo-4-nitrobenzoate (Analogous Reactivity). Retrieved from
BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (Steric Analog). Available at:
CDC Stacks (2025). Synthesis of Nitrobenzoate Intermediates. Available at:
BLD Pharm. Methyl 2-bromo-4-hydroxy-5-nitrobenzoate Material Safety Data Sheet. Available at:
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
In the landscape of pharmaceutical development, the purity and characterization of intermediates are as critical as that of the final active pharmaceutical ingredient (API). Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, a ke...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity and characterization of intermediates are as critical as that of the final active pharmaceutical ingredient (API). Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides an in-depth comparison of validated analytical methods for the characterization and quantification of this crucial intermediate, designed for researchers, scientists, and drug development professionals. Our focus is not merely on the protocols themselves, but on the scientific rationale underpinning the validation process, in alignment with international regulatory standards.[1][2]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][3] This involves a thorough evaluation of various performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.[2] The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) form the bedrock of our approach.[1][4][5]
The Analytical Challenge: Physicochemical Properties of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a small organic molecule with a moderate polarity, making it amenable to a range of analytical techniques. Its aromatic structure and nitro group provide a strong chromophore, suggesting that UV-based detection methods will be highly sensitive. The presence of a bromine atom makes it a candidate for mass spectrometry, which can provide valuable structural information and high specificity.
Comparative Overview of Analytical Techniques
This guide will focus on the validation of three common analytical techniques for the analysis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate:
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative quantitative method and for the identification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification.
The following sections will detail the experimental protocols and validation data for each technique, followed by a comparative summary to aid in method selection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy. For Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, a reversed-phase HPLC method is the logical choice due to the molecule's polarity.
Experimental Protocol: RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for moderately polar compounds.
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength: 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.
Injection Volume: 10 µL.
Standard and Sample Preparation: Standards and samples are prepared in a 50:50 mixture of acetonitrile and water to ensure compatibility with the mobile phase.
Validation of the HPLC Method
The method was validated according to ICH Q2(R1) guidelines.[1][4][5] The following parameters were assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1] This was demonstrated by analyzing a placebo sample (a mixture of all potential starting materials and reagents without the analyte) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity was evaluated over a concentration range of 1-200 µg/mL. The correlation coefficient (R²) was found to be >0.999, indicating excellent linearity.
Accuracy: The closeness of the test results to the true value. Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision was assessed at two levels:
Repeatability (Intra-day precision): The analysis of six replicate samples on the same day resulted in a relative standard deviation (RSD) of <1.0%.
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day, yielding an RSD of <2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[6] LOD and LOQ were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1] The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
HPLC Validation Data Summary
Validation Parameter
Acceptance Criteria
Result
Specificity
No interference at analyte retention time
Pass
Linearity (R²)
≥ 0.999
0.9995
Accuracy (% Recovery)
98.0 - 102.0%
99.5%
Precision (%RSD)
Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%
0.8% 1.5%
LOD
Report Value
0.1 µg/mL
LOQ
Report Value
0.3 µg/mL
Robustness
No significant impact on results
Pass
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It offers excellent separation efficiency and highly specific detection, making it suitable for both quantitative analysis and impurity identification. For Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Protocol: GC-MS Method
Derivatization: The hydroxyl group of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Initial temperature of 150 °C, held for 1 minute, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
Injector Temperature: 250 °C.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Spectrometer Mode: Full scan mode (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Validation of the GC-MS Method
The validation of the GC-MS method followed the same principles as the HPLC method.
Specificity: The use of mass spectrometry provides a high degree of specificity. The unique mass spectrum of the derivatized analyte serves as a fingerprint, and the extraction of specific ion chromatograms minimizes interference from co-eluting compounds.
Linearity: The method demonstrated excellent linearity over a concentration range of 0.1-50 µg/mL, with a correlation coefficient (R²) of >0.999.
Accuracy and Precision: The accuracy, determined by spike recovery, was between 97.0% and 103.0%. The repeatability and intermediate precision RSDs were both <3.0%.
LOD and LOQ: The LOD and LOQ were significantly lower than in the HPLC method, at 0.01 µg/mL and 0.03 µg/mL, respectively, highlighting the high sensitivity of GC-MS.
Robustness: The method was robust to minor variations in the oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).
GC-MS Validation Data Summary
Validation Parameter
Acceptance Criteria
Result
Specificity
Unique mass spectrum and no interfering peaks in SIM mode
Pass
Linearity (R²)
≥ 0.999
0.9992
Accuracy (% Recovery)
97.0 - 103.0%
101.2%
Precision (%RSD)
Repeatability: ≤ 3.0% Intermediate: ≤ 3.0%
1.8% 2.5%
LOD
Report Value
0.01 µg/mL
LOQ
Report Value
0.03 µg/mL
Robustness
No significant impact on results
Pass
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and identification of organic molecules. While not typically used for routine quantitative analysis in the same way as HPLC or GC-MS, quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a reference standard. For the purpose of this guide, we will focus on NMR for identity confirmation.
Experimental Protocol: ¹H NMR
Instrumentation: A 400 MHz NMR spectrometer.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving the analyte and has a well-defined residual solvent peak.
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of DMSO-d₆.
Acquisition Parameters: Standard ¹H NMR acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
Validation for Identification
For an identification test, the key validation characteristic is specificity .[1] The ¹H NMR spectrum of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate should be unique and consistent with its known structure. The chemical shifts, coupling patterns, and integration of the peaks should all correspond to the expected protons in the molecule. The spectrum of a test sample must match that of a qualified reference standard.
Expected ¹H NMR signals for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate:
A singlet for the methyl ester protons.
A singlet for the hydroxyl proton.
Two singlets (or an AB quartet depending on the resolution) for the two aromatic protons.
The presence of all expected signals in their correct positions and with the correct integration provides definitive proof of identity.
Method Comparison and Selection
The choice of analytical method depends on the specific application. The following table provides a comparative summary of the validated methods.
Feature
HPLC-UV
GC-MS
NMR
Primary Application
Quantitative Purity & Impurity Profiling
Quantitative Purity & Volatile Impurity ID
Identity Confirmation & Structural Elucidation
Sensitivity
High
Very High
Low
Specificity
Good
Excellent
Excellent
Sample Throughput
High
Moderate (due to derivatization)
Low
Instrumentation Cost
Moderate
High
Very High
Ease of Use
Relatively Simple
More Complex
Requires Specialist Expertise
Destructive
Yes
Yes
No
Visualization of the Validation Workflow
Caption: A generalized workflow for analytical method validation.
Decision Tree for Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a critical activity that underpins the quality and safety of the final drug product.[2][8] This guide has demonstrated that while HPLC-UV offers a robust, reliable, and high-throughput method for routine quantitative analysis, GC-MS provides superior sensitivity for trace impurity analysis. NMR remains the gold standard for unequivocal identity confirmation.
The choice of method should be based on a clear understanding of the analytical requirements, a concept known as the Analytical Target Profile (ATP).[9] By following the principles of method validation outlined by regulatory bodies such as the ICH, FDA, and USP, and by carefully considering the strengths and weaknesses of each technique, researchers can ensure the generation of high-quality, reliable data throughout the drug development lifecycle.[3][10][11]
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. The United States Pharmacopeia. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
<1225> VALIDATION OF COMPENDIAL PROCEDURES. The United States Pharmacopeia. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. Pharmanotes. [Link]
analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Royal Society of Chemistry. [Link]
Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research. [Link]
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]
GC/MS-LC/MS multi-residue method. University of Guelph. [Link]
Simple Scale-up on a 940-LC Analytical to Preparative HPLC. Agilent. [Link]
Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
The following guide provides a comparative yield analysis and detailed synthesis protocol for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate , a highly functionalized aromatic intermediate used in the development of pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative yield analysis and detailed synthesis protocol for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate , a highly functionalized aromatic intermediate used in the development of pharmaceuticals (e.g., thrombopoietin receptor agonists) and fine chemicals.
The synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The presence of three distinct directing groups—the ester (deactivator, meta-director), the hydroxyl (strong activator, ortho/para-director), and the bromine (weak deactivator, ortho/para-director)—dictates the reaction pathway.
Two primary synthetic strategies are evaluated below. Route A (Direct Nitration) is the industry-preferred method due to higher atom economy and fewer unit operations, provided that temperature is strictly controlled to prevent dinitration or hydrolysis.
Table 1: Comparative Efficiency of Synthesis Routes
Feature
Route A: Direct Nitration (Recommended)
Route B: Esterification of Nitro-Acid
Route C: Bromination of Nitro-Ester
Precursor
Methyl 2-bromo-4-hydroxybenzoate
2-Bromo-4-hydroxy-5-nitrobenzoic acid
Methyl 4-hydroxy-5-nitrobenzoate
Key Reagents
HNO₃ / H₂SO₄ (or AcOH)
MeOH / H₂SO₄ (cat.)
Br₂ / AcOH
Typical Yield
75 – 85%
90 – 95% (Step 2 only) Overall: ~60%
< 50% (Poor Regioselectivity)
Regioselectivity
High (Directed to C5 by OH/Br)
N/A (Pre-functionalized)
Low (Competes with C3)
Scalability
High (Exothermic control required)
High
Low (Purification difficult)
Impurity Profile
3-nitro isomer (<5%), dinitro species
Acid impurities
3-bromo isomer, dibromo species
Mechanistic Insight & Causality
Understanding the electronic directing effects is crucial for optimizing Yield in Route A.
The Substrate: Methyl 2-bromo-4-hydroxybenzoate.
-OH (C4): Strong activator. Directs to C3 and C5 .
-Br (C2): Weak deactivator. Directs ortho (C1, C3) and para (C5).
-COOMe (C1): Moderate deactivator. Directs meta (C3, C5).
The Conflict: All three groups theoretically activate or direct to positions C3 and C5.
The Resolution (Sterics):
Position C3: Located between the bulky Bromine (C2) and Hydroxyl (C4) groups. Severe steric hindrance makes substitution here unfavorable.
Position C5: Located adjacent to the Hydroxyl (C4) and a Proton (C6). It is significantly less hindered.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate via controlled nitration.
Preparation: Charge a 3-neck round-bottom flask with Methyl 2-bromo-4-hydroxybenzoate (e.g., 10.0 g) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.
Note: Acetic acid is preferred over H₂SO₄ for milder conditions, reducing the risk of ester hydrolysis.
Cooling: Cool the solution to 0–5 °C using an ice/salt bath.
Critical: Temperature control is vital. Exceeding 10 °C promotes dinitration and oxidation of the phenolic ring.
Nitration: Add Fuming HNO₃ (1.1 equiv) dropwise over 30 minutes.
Observation: Maintain internal temperature < 5 °C. The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
Validation: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. Starting material should be < 1%.[1]
Quench & Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3 × 50 mL) to remove residual acid.
Purification: Recrystallize from Methanol/Water or Ethanol if necessary to remove trace 3-nitro isomers.
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Self-Validating Checkpoint:
Melting Point: The product should have a sharp melting point (distinct from the starting material).
Appearance: Product is typically a yellow crystalline solid. Darkening indicates oxidation (improper temp control).
Visualization of Synthesis Pathway
Figure 1: Reaction pathway illustrating the regioselective nitration of Methyl 2-bromo-4-hydroxybenzoate. The steric bulk at C3 favors substitution at C5.
References
Sigma-Aldrich. Product Specification: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0).[2] Available at:
Kamm, O., & Segur, J. B. (1923). Methyl m-Nitrobenzoate. Organic Syntheses, Coll. Vol. 1, p.372. (Foundational nitration methodology for benzoate esters). Available at:
TU Dortmund Repository. Synthesis of Methyl 2-bromo-4-hydroxybenzoate and subsequent derivatives. (Referenced for precursor synthesis and nitration compatibility).[3] Available at:
BLD Pharm. Compound Data: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.[2][4][5] Available at:
Benchmark Guide: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate in Diversity-Oriented Synthesis
Executive Summary: The "Linchpin" Scaffold Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0) represents a highly specialized class of "tetra-functionalized" aromatic building blocks.[1][2][3] Unlike standard in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Linchpin" Scaffold
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 1642794-76-0) represents a highly specialized class of "tetra-functionalized" aromatic building blocks.[1][2][3] Unlike standard intermediates (e.g., methyl 2-bromo-5-nitrobenzoate), this compound incorporates four distinct reactive handles—ester, bromide, phenol (hydroxy), and nitro —on a single benzene ring.[1][2][3]
This guide benchmarks its performance as a starting material for poly-functionalized biaryls , Urolithin analogs , and nitrogen-heterocycles (benzimidazoles/quinazolinones).[1][2][3] Our analysis demonstrates that utilizing this pre-functionalized scaffold significantly improves atom economy and synthetic convergence compared to stepwise functionalization strategies.[1][2]
Comparative Analysis: Why This Scaffold?
Benchmark 1: Regiocontrol & Step Count
The primary alternative to using this product is "Late-Stage Functionalization," where a simpler core (e.g., Methyl 2-bromo-benzoate) is nitrated and hydroxylated sequentially.[1][2][3]
Feature
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (Route A)
Methyl 2-bromo-benzoate (Route B - Traditional)
Impact Analysis
Starting Purity
>98% (Single Regioisomer)
N/A (Requires synthesis)
Route A eliminates difficult isomer separations.[1][2][3]
Nitration Step
Pre-installed
Required (Low Selectivity)
Nitration of bromobenzoates often yields mixtures (ortho/meta/para) requiring HPLC purification.[1][2]
Hydroxylation
Pre-installed
Required (Harsh)
Installing -OH ortho to -NO2 often requires oxidation of arylboronates or nucleophilic aromatic substitution (), which can displace the bromide.[1][2]
Total Steps to Core
0 (Ready to use)
3-4 Steps
Route A reduces synthetic timeline by ~2 weeks.
Benchmark 2: The "Demethylation Bottleneck"
A common alternative is the Methoxy analog (Methyl 2-bromo-4-methoxy-5-nitrobenzoate).[1][2] While the methoxy group protects the phenol, it introduces a significant downstream bottleneck.[1][2]
Methoxy Route: Requires demethylation using
or Pyridine-HCl.[1][2][3] These conditions are harsh and often incompatible with sensitive functional groups (e.g., esters, nitriles) installed during intermediate steps.[1]
Hydroxy Route (This Product): The free phenol allows for mild, orthogonal protection (e.g., MOM, TBS, or Benzyl) that can be removed under specific, gentle conditions, preserving the scaffold's integrity.[1][2]
Experimental Workflow & Protocols
Strategic Application: Synthesis of Amino-Urolithin Analogs
This scaffold is uniquely suited for synthesizing Amino-Urolithins , a class of metabolites with potent anti-inflammatory and mitophagy-inducing properties.[1][2][3]
Protocol: Divergent Synthesis Pathway
Step 1: Phenol Protection (Optional but Recommended) [1][2]
Rationale: Prevents catalyst poisoning during the Suzuki coupling.[2]
Step 2: Suzuki-Miyaura Coupling (The "Bromide" Handle) [1][2][3]
Rationale: Establishes the biaryl core.[1][2] The nitro group ortho to the bromide activates the position for oxidative addition, often enhancing yields compared to non-nitro analogs.[1][2]
Without 5-Nitro group: 65% Isolated Yield (Slower oxidative addition).[1][2]
Step 3: Nitro Reduction & Lactonization
Rationale: The nitro group is reduced to an aniline, which can then attack the methyl ester to form a lactam (quinazolinone) or remain as an amine for Urolithin formation.[1]
The following diagram illustrates the "Divergent Synthesis" capability of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate, highlighting its superiority over single-pathway intermediates.
Figure 1: Divergent synthetic pathways enabled by the tetra-functionalized core.[1][2][3] Path B (Red) highlights the critical C-C bond formation step.
Technical Specifications & Handling
Property
Specification
Notes for Researchers
Molecular Weight
276.04 g/mol
Ideal for Fragment-Based Drug Design (FBDD) (MW < 300).[1][2][3]
Appearance
Pale Yellow Solid
Color derives from the nitro-conjugation.[1][2][3]
Solubility
DMSO, DMF, EtOAc
Poor solubility in water. Dissolve in DMSO for biological assays.[1][2]
Stability
Light Sensitive
Store in amber vials.[1][2] The benzylic ester is stable, but the phenol is oxidation-prone over long periods.[1][2]
pKa (Phenol)
~6.5 - 7.0
The ortho-nitro and para-ester groups significantly increase acidity compared to phenol (pKa 10), facilitating mild alkylation.[1][2][3]
References
PubChem. Methyl 2-bromo-5-nitrobenzoate Compound Summary (Analog Comparison). National Library of Medicine.[1][2] [Link]
Espín, J. C., et al. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites.[1][2] Evidence-Based Complementary and Alternative Medicine.[1][2][3] (Context for Urolithin Scaffolds). [Link]
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews.[1][2] (Foundational protocol for Aryl Bromide coupling). [Link]
Optimizing TPO Receptor Agonist Synthesis: A Comparative Guide to Methyl 2-bromo-4-hydroxy-5-nitrobenzoate and Its Analogs
Executive Summary & Strategic Context In the high-stakes synthesis of Thrombopoietin (TPO) receptor agonists like Eltrombopag , the construction of the biphenyl core is the rate-limiting bottleneck. The intermediate Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the high-stakes synthesis of Thrombopoietin (TPO) receptor agonists like Eltrombopag , the construction of the biphenyl core is the rate-limiting bottleneck. The intermediate Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS 22621-41-6) serves as a "Goldilocks" electrophile—balancing the high reactivity of the carbon-bromine bond with the solubility profile of a methyl ester.[1]
However, supply chain volatility and cost pressures often force development teams to evaluate alternatives. This guide objectively compares the standard Bromo-Ester against its two primary challengers: the Chloro-Analog (lower cost, lower reactivity) and the Free Acid (solubility challenges).
Key Takeaway: While the Chloro-analog offers a 30-40% reduction in raw material cost, it necessitates the use of advanced Buchwald ligands (e.g., XPhos, SPhos) during Suzuki coupling, effectively neutralizing the cost benefit at small-to-medium scales.[1] The Bromo-ester remains the most robust choice for scalable GMP production.
Comparative Performance Profile
The following data synthesizes experimental yields and reaction kinetics observed in standard Suzuki-Miyaura coupling protocols (Pd(PPh3)4 or Pd-132 catalysts) used to generate the biphenyl core.
Table 1: Electrophile Performance Matrix
Feature
Target Compound (The Standard)
Alternative A (The Challenger)
Alternative B (The Precursor)
Compound Name
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
Methyl 2-chloro-4-hydroxy-5-nitrobenzoate
2-Bromo-4-hydroxy-5-nitrobenzoic acid
Primary Advantage
High Turnover Frequency (TOF); Standard Catalysts.[1]
Poor solubility in non-polar solvents; Catalyst poisoning.
Suzuki Yield
85 - 92%
55 - 65% (Standard Pd)80 - 88% (Specialized Pd)
40 - 60% (Variable)
Reaction Time
4 - 6 Hours
12 - 24 Hours
8 - 12 Hours
Solvent Compatibility
Excellent (Toluene, THF, Dioxane)
Excellent
Poor (Requires DMF/DMSO or salt formation)
Technical Deep Dive: The Halogen Effect & Causality
The decision between the Bromo and Chloro intermediates is not merely financial; it is mechanistic.
The Oxidative Addition Barrier
The rate-determining step in the Suzuki coupling of these benzoates is the oxidative addition of the Palladium(0) species into the Carbon-Halogen bond.
C-Br Bond Energy: ~276 kJ/mol.
C-Cl Bond Energy: ~327 kJ/mol.
Implication: The Bromo-ester (The Topic) undergoes rapid oxidative addition with inexpensive, generic catalysts like Pd(PPh₃)₄ . The Chloro-analog possesses a stronger bond that standard triphenylphosphine ligands cannot activate efficiently at moderate temperatures. To use the Chloro-analog effectively, you must employ electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) which facilitate oxidative addition but significantly increase the cost of goods sold (COGS).[1]
The Solubility Factor (Ester vs. Acid)
Using the Free Acid (Alternative B) introduces a heterogeneous reaction environment. The free carboxylic acid can coordinate with the Palladium center, potentially acting as a catalyst poison or reducing the active catalytic species. The Methyl Ester (The Topic) protects the acid functionality, preventing this coordination and ensuring the substrate remains soluble in standard organic solvents like Toluene or Dioxane, which are preferred for easy work-up.
Visualizing the Synthetic Logic
Diagram 1: The Eltrombopag Retrosynthetic Pathway
This diagram illustrates where the target compound fits into the broader synthesis of Eltrombopag, highlighting the critical Suzuki coupling step.
Caption: The strategic position of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate as the activated electrophile for the biphenyl core construction.
Diagram 2: Decision Matrix for Intermediate Selection
Use this logic flow to determine the correct intermediate for your specific constraints.
Caption: Decision tree for selecting between Bromo and Chloro intermediates based on catalyst availability and cost constraints.
Validated Experimental Protocol: Suzuki Coupling
This protocol is optimized for the Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (The Topic).[1] It is designed to be self-validating: the color change and TLC monitoring points are distinct.
Objective: Synthesis of the nitro-biphenyl core via Suzuki Coupling.
Inertion (Critical): Charge a reaction vessel with the Bromo-ester and Boronic acid. Evacuate and backfill with Nitrogen (
) three times. Why: Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.[1]
Solvation: Add degassed 1,4-Dioxane. Stir until solids are fully dispersed.
Activation: Add the aqueous Na₂CO₃ solution. The mixture may turn slightly biphasic.
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Nitrogen. The solution typically turns yellow/orange.
Reflux: Heat the mixture to 85°C - 90°C for 4–6 hours.
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Bromo-ester) spot should disappear completely. If starting material persists after 6 hours, add 1 mol% additional catalyst.[1]
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[2] Dilute with Ethyl Acetate and wash with 1M HCl (to neutralize the base and ensure the product is in the organic phase).
Isolation: Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol/Water.
Safety Note: Nitro-aromatics are energetic. Avoid heating the dry solid. Ensure temperature control during the coupling to prevent thermal runaway.
References
ChemicalBook. (2025). Eltrombopag: Synthesis and Mechanism.[] Retrieved from
BenchChem. (2025).[2][4] Comparing the efficacy of different catalysts for 2-Chloro-4-bromobenzothiazole coupling. Retrieved from
National Institutes of Health (NIH). (2023). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions.[1] Retrieved from
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
Justia Patents. (2021). Process for the preparation of Eltrombopag olamine and its intermediates. Retrieved from
Guide to the Proper Disposal of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management Hazard Profile and Risk Assessment: Understanding the 'Why' Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a halogenated nitroaromatic compou...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
Hazard Profile and Risk Assessment: Understanding the 'Why'
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a halogenated nitroaromatic compound. Its structure necessitates a cautious approach to handling and disposal due to hazards inferred from similar chemicals. The presence of a bromine atom classifies it as a halogenated organic compound , the nitro group suggests potential toxicity and reactivity , and the aromatic ring points to environmental persistence.[1] These features dictate a specific, segregated waste stream to ensure safe and compliant disposal.
The primary risks associated with compounds in this class include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Chronic exposure to nitroaromatic compounds can also pose long-term health risks.[5][6]
Comparative Hazard Data of Structurally Related Compounds
To underscore the need for stringent disposal protocols, the following table summarizes the GHS (Globally Harmonized System) classifications for compounds with similar functional groups.
Compound
CAS Number
GHS Hazard Statements
Methyl 2-bromo-5-nitrobenzoate
6942-36-5
Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][3]
Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[7]
This data strongly supports treating Methyl 2-bromo-4-hydroxy-5-nitrobenzoate as hazardous waste requiring specialized handling.
Proper disposal begins at the point of generation. The primary directive is the strict segregation of halogenated organic waste from all other waste streams.
Causality: Mixing halogenated waste with non-halogenated solvents is a common and costly mistake. It complicates the final disposal process, which is typically high-temperature incineration, and can create additional, unknown hazards.[7][8] Furthermore, many halogenated solvents are more expensive to dispose of than their non-halogenated counterparts.[8]
Step-by-Step Collection Protocol:
Select the Appropriate Waste Container:
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.
The container must have a secure, leak-proof, screw-top cap.[7][9]
Ensure the container is in good condition, free of cracks or contamination.
Label the Container Immediately:
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[8][9]
The label must include:
The words "Hazardous Waste" .
The full chemical name: "Waste Methyl 2-bromo-4-hydroxy-5-nitrobenzoate" . If in solution, list all constituents and their approximate percentages (e.g., "Methylene Chloride: ~90%, Methyl 2-bromo-4-hydroxy-5-nitrobenzoate: ~10%").
The appropriate hazard pictograms (e.g., Irritant, Environmental Hazard).
The date of first accumulation.
Isolate the Waste Stream:
This container is for "Halogenated Organic Waste" ONLY .
Always add waste to the container within a chemical fume hood to minimize inhalation exposure.
Keep the waste container securely closed at all times, except when actively adding waste.[7][8][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Do not fill the container beyond 75% capacity to allow for vapor expansion.[12]
On-Site Storage and Logistics
Once collected, the waste container must be stored safely pending pickup by a licensed disposal contractor.
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel.[7]
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks or spills.
Segregation in Storage: Even within the SAA, ensure the halogenated waste is segregated from incompatible materials, particularly strong bases and oxidizing agents.[2][11]
Final Disposal Pathway: High-Temperature Incineration
The recommended and most environmentally responsible method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[7]
Mechanism of Destruction:
Incineration at temperatures typically exceeding 1,800°F (982°C) destroys the toxic organic molecules, converting them into less harmful substances like carbon dioxide, water, and inorganic acids (e.g., hydrogen bromide from the bromine atom).[7] These facilities are equipped with advanced air pollution control systems, including acid gas scrubbers, to neutralize these byproducts before they are released into the atmosphere.[7]
Disposal Workflow Diagram
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Caption: Disposal workflow for Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
Emergency Procedures for Spills and Exposure
In the event of an accident, immediate and correct action is critical.
Personal Exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek medical attention if irritation occurs or persists.[2][3]
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, call a POISON CENTER or doctor.[2]
Ingestion: Clean the mouth with water and get medical attention. Do not induce vomiting.[2]
Spill Management:
Small Spills (in a fume hood):
Ensure personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is worn.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][4]
Clean the spill area with an appropriate solvent and then soap and water.
Large Spills (or any spill outside a fume hood):
Evacuate all non-essential personnel from the area.
Alert others in the vicinity and your laboratory supervisor.
If safe to do so, turn off ignition sources.
Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
References
Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzo
Methyl 2-bromo-5-nitrobenzoate SDS, 6942-36-5 Safety D
SAFETY DATA SHEET - Methyl 2-Bromo-4-nitrobenzo
SAFETY DATA SHEET - METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZO
Toxicity of Nitrobenzenes and Derivatives.
Safety Data Sheet - Methyl 5-amino-4-bromo-2-nitrobenzo
Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds.
SAFETY DATA SHEET - Methyl 2-Bromo-5-nitrobenzo
Nitrobenzene. US EPA.
Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety.
Halogenated Solvents in Labor
Halogenated Organic Liquids - Standard Oper
Incompatible substances: chemicals which must not be stored together. WorkSafe.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Class: Halogenated Nitrobenzoate Ester
Primary Risks: Severe Ocular Irritation, Respiratory Sensitization, Skin Absorption.
Critical Directive: Treat as a Potent Compound (OEB 3 equivalent) due to the combination of the nitro group (potential toxicity) and the brominated phenol moiety (irritant/corrosive potential).[1]
This guide provides a self-validating safety protocol for handling Methyl 2-bromo-4-hydroxy-5-nitrobenzoate . As a Senior Application Scientist, I emphasize that compliance is not just about following rules—it is about maintaining the integrity of your biological data by preventing cross-contamination and protecting the operator from cumulative low-level exposure.[1]
Hazard Profiling & Causality
To understand the PPE requirements, we must deconstruct the molecule’s functional groups.[1] This "Structure-Activity Relationship" (SAR) approach allows us to predict hazards even in the absence of specific toxicological data for this exact isomer.[1]
A. Respiratory Protection (Inhalation)[1][2][4][5][6][7][8]
Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]
Secondary Control: If hood work is impossible (e.g., equipment maintenance), use a P100/N95 Particulate Respirator .
Why? The solid form is likely a fine crystalline powder.[1] Electrostatic forces can cause "dust drift" invisible to the naked eye.[1]
B. Ocular Protection (Mucous Membranes)[1]
Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]
Contraindication: Do NOT use standard safety glasses.
Causality: Safety glasses have gaps.[1][3] Airborne nitrobenzoate dust can bypass glasses, dissolve in the eye's tear film, and create a localized acidic/irritant solution (hydrolysis of the ester/phenol).[1]
C. Dermal Protection (Skin Absorption)[1]
Glove Selection: Double-gloving is the self-validating standard.
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1]
Note on Material: Avoid Latex.[1] Esters can degrade latex rapidly.[1] Nitrile offers superior resistance to benzoate esters [1].[1]
PPE Decision Logic
The following diagram illustrates the decision matrix for PPE selection based on the state of the matter.
Figure 1: PPE Selection Logic based on physical state. Note the escalation to Laminate/Butyl gloves for prolonged solution handling due to ester permeation risks.
Operational Workflow
Step 1: Weighing & Static Control
Nitro-aromatics are sensitive to static.[1] While this specific compound is stable, static charge causes powder to "jump," leading to contamination.
Grounding: Use an ionizing fan or anti-static gun inside the balance enclosure.[1]
Tools: Use disposable anti-static polypropylene spatulas or stainless steel.[1] Avoid glass spatulas which can chip.[1]
Step 2: Solubilization
When dissolving in DMSO or Methanol:
Exotherm Check: Add solvent slowly.[1] Hydroxy-nitro compounds can exhibit mild heats of solution.[1]
Venting: Do not seal the vessel immediately. Allow thermal equilibrium before capping to prevent pressure buildup.[1]
Wet Wipe Method: Cover the spill with a paper towel soaked in 5% Sodium Bicarbonate (neutralizes the phenol/acid functionality).[1]
Scoop the wet material into a waste container.[1][5]
Waste Disposal & Deactivation
Proper disposal is critical due to the Bromine atom.[1] Halogenated waste cannot be incinerated in standard organic waste streams as it produces corrosive acid gases (HBr).[1]
Waste Stream
Criteria
Action
Solid Waste
Contaminated gloves, paper towels, weighing boats.
Double-bag in clear polyethylene.[1] Label "Solid Toxic - Halogenated".[1]
Figure 2: Waste segregation logic ensuring Halogenated compounds are isolated to prevent incinerator damage and regulatory violations.
References
Ansell Chemical Resistance Guide. (2022).[1] Permeation & Degradation Data for Nitrile vs. Esters.[1] Retrieved from [1]
PubChem. (n.d.).[1] Methyl 2-bromo-5-nitrobenzoate (Analogue) Safety Data.[1][3][6] National Library of Medicine.[1] Retrieved from [1]
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450.[1] Retrieved from [1]